E3 ligase Ligand 38
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H13N3O3 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
3-(6-aminobenzo[e][1,2]benzoxazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H13N3O3/c17-11-3-1-2-9-8(11)4-6-12-14(9)15(19-22-12)10-5-7-13(20)18-16(10)21/h1-4,6,10H,5,7,17H2,(H,18,20,21) |
InChI-Schlüssel |
WSQKSINVRWWVOH-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of Nutlin-3: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of Nutlin-3, a pivotal small molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted protein degradation research. Herein, we consolidate key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows associated with Nutlin-3.
Core Mechanism of Action: Disrupting the MDM2-p53 Interaction
Nutlin-3 is a potent and selective small-molecule antagonist of the MDM2 E3 ubiquitin ligase.[1][2][3] Its primary mechanism of action is the competitive inhibition of the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[4][5] MDM2 is a critical negative regulator of p53, binding to its N-terminal transactivation domain and promoting its ubiquitination and subsequent proteasomal degradation.[6][7]
By binding to the p53-binding pocket of MDM2, Nutlin-3 effectively displaces p53, preventing its degradation and leading to its stabilization and accumulation in cells with wild-type p53.[1][6][8] This restoration of p53 function triggers a cascade of downstream cellular events, including cell cycle arrest, apoptosis, and senescence, which collectively contribute to its anti-tumor activity.[2][4][7] Notably, Nutlin-3 activates the p53 pathway through a non-genotoxic mechanism, offering a potential advantage over traditional DNA-damaging chemotherapies.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for Nutlin-3 and its active enantiomer, Nutlin-3a, from various in vitro and cellular assays.
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity | |||
| IC₅₀ (Nutlin-3a vs. MDM2) | 90 nM | In vitro displacement assay | [1] |
| Kᵢ (Nutlin-3 vs. MDM2) | 36 nM | Binding affinity assay | [9] |
| Cellular Activity | |||
| IC₅₀ (Nutlin-3a in SJSA-1 cells) | ~60% apoptosis at 40h | Apoptosis assay | |
| IC₅₀ (Nutlin-3 in 22RV1 cells) | 4.3 µM | Cell toxicity assay | [10] |
| IC₅₀ (Nutlin-3 in A549 cells) | 17.68 ± 4.52 µM | Cell survival assay |
Signaling Pathway
The signaling pathway below illustrates the mechanism of action of Nutlin-3 in the context of the MDM2-p53 regulatory axis.
Caption: Mechanism of action of Nutlin-3.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to characterize the activity of Nutlin-3.
Western Blot for p53 and p21 Accumulation
This protocol is designed to assess the cellular activity of Nutlin-3 by measuring the accumulation of p53 and its downstream target, p21.
Materials:
-
p53 wild-type cancer cell line (e.g., HCT-116, A549)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Nutlin-3 stock solution (in DMSO)
-
RIPA buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: rabbit anti-p53, rabbit anti-p21, mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL chemiluminescent detection system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Nutlin-3 (e.g., 0, 1, 5, 10 µM) for 24 hours. A DMSO-treated sample should be used as a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Following washes with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL chemiluminescent detection system.
Cell Viability Assay (MTT/WST-1)
This assay determines the effect of Nutlin-3 on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Nutlin-3 stock solution (in DMSO)
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of Nutlin-3 (e.g., 0.5 to 50 µM) for 24, 48, or 72 hours.
-
Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Data Acquisition: For MTT assays, solubilize the formazan crystals with DMSO. Measure the absorbance at the appropriate wavelength (e.g., 540 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of Nutlin-3 on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Nutlin-3 stock solution (in DMSO)
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Nutlin-3 for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for characterizing the effects of Nutlin-3.
Caption: Experimental workflow for Nutlin-3 characterization.
Application in PROTAC Technology
Nutlin-3 has also been utilized as an E3 ligase-recruiting ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[11] In this context, a derivative of Nutlin-3 is chemically linked to a ligand that binds to a protein of interest. The resulting PROTAC molecule facilitates the formation of a ternary complex between MDM2, the PROTAC, and the target protein, leading to the ubiquitination and degradation of the target. This dual-action approach, combining target degradation with p53 stabilization, offers a synergistic anti-cancer strategy.[9]
Conclusion
Nutlin-3 is a well-characterized and historically significant E3 ligase ligand that has been instrumental in validating the therapeutic potential of inhibiting the MDM2-p53 interaction. Its defined mechanism of action, quantifiable biological effects, and established experimental protocols make it a valuable tool for researchers in cancer biology and drug discovery. The continued exploration of Nutlin-3 and its derivatives, particularly in the context of PROTACs, is expected to yield further insights into targeted protein degradation and p53-mediated tumor suppression.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of E3 Ligase Ligand Nutlin-3
Disclaimer: The term "E3 ligase Ligand 38" is not a unique identifier in scientific literature. Based on a comprehensive review of published research, this guide focuses on Nutlin-3, a compound frequently designated as compound 38 in seminal publications, and a well-characterized inhibitor of the MDM2-p53 interaction.
This technical guide provides a comprehensive overview of Nutlin-3, a pivotal small molecule inhibitor of the Mouse Double Minute 2 Homolog (MDM2) E3 ubiquitin ligase. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its discovery, synthesis, mechanism of action, and the experimental protocols used for its characterization.
Discovery and Background
Nutlins are a class of potent and selective small-molecule inhibitors of the MDM2-p53 protein-protein interaction. They were identified through a high-throughput screening of a chemical library for compounds that could displace a p53-derived peptide from the p53-binding pocket of MDM2.[1] Nutlin-3 emerged as a lead compound from this screening and has since become a widely used chemical probe to study the p53 signaling pathway and a scaffold for the development of clinical candidates.[1]
Nutlin-3 exists as a racemic mixture, with the (-)-enantiomer, Nutlin-3a, being the more potent of the two. It functions by occupying the hydrophobic pocket on MDM2 that is responsible for binding the transactivation domain of p53. This disruption of the MDM2-p53 interaction prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[2] Consequently, p53 levels are stabilized, leading to the activation of p53-downstream pathways that can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[2][3]
Quantitative Data
The biological activity of Nutlin-3 has been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data for Nutlin-3 and its active enantiomer, Nutlin-3a.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (MDM2-p53 Interaction) | 90 nM (for Nutlin-3a) | In vitro displacement of p53 from MDM2 | [2][4] |
| Ki (MDM2 Binding) | 90 nM | p53-MDM2 inhibitor assay | [5] |
| Ki (MDM2 Binding) | 36 nM | Biochemical assay | [2] |
Table 1: Biochemical Activity of Nutlin-3
| Cell Line | p53 Status | IC50 (µM) | Reference |
| 22RV1 (Prostate Cancer) | Wild-type | 4.3 | [5] |
| p53-deficient cells | Null | >10 | [5] |
| NCI-H2052 (Mesothelioma) | Wild-type | Superior to cisplatin/pemetrexed | [6] |
| MSTO-211H (Mesothelioma) | Mutant | Less effective | [6] |
| NCI-H2452 (Mesothelioma) | Wild-type | Effective | [6] |
Table 2: Cellular Activity of Nutlin-3 in Various Cancer Cell Lines
Signaling Pathway and Experimental Workflow
MDM2-p53 Signaling Pathway
The MDM2-p53 signaling pathway is a critical regulator of cell cycle progression and apoptosis. Nutlin-3 modulates this pathway by inhibiting the interaction between MDM2 and p53.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of Nutlin-3.
Experimental Workflow for Characterization of an E3 Ligase Ligand
The following diagram illustrates a typical workflow for the discovery and characterization of an E3 ligase ligand like Nutlin-3.
Caption: A generalized experimental workflow for E3 ligase ligand development.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Nutlin-3 are provided below.
Enantioselective Synthesis of (-)-Nutlin-3
The enantioselective synthesis of (-)-Nutlin-3 can be achieved via an aza-Henry reaction catalyzed by a chiral bis(amidine) organocatalyst.[7][8][9][10][11]
Materials:
-
Aryl nitromethane pronucleophiles
-
Aryl aldimines
-
Chiral bis(amidine) catalyst
-
Toluene
-
Sodium borohydride (NaBH4)
-
Cobalt(II) chloride (CoCl2)
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
1,1'-Carbonyldiimidazole (CDI)
-
Piperazin-2-one
Procedure:
-
Aza-Henry Reaction:
-
In a reaction vessel, dissolve the aryl nitromethane and aryl aldimine in toluene.
-
Add the chiral bis(amidine) catalyst (e.g., 0.5 mol%).
-
Stir the reaction at -20°C for approximately 22 hours.
-
The desired diastereoisomer will precipitate from the solution.
-
Filter the precipitate and recrystallize from toluene to obtain the aza-Henry adduct.
-
-
Reduction of the Nitro Group:
-
Suspend the aza-Henry adduct in methanol.
-
Cool the suspension to 0°C.
-
Add NaBH4 and CoCl2.
-
Stir the reaction for 2 hours at 0°C to yield the corresponding diamine.
-
-
Boc Deprotection:
-
Dissolve the diamine in DCM.
-
Add TFA and stir at room temperature for 2.5 hours.
-
-
Imidazoline Ring Formation and Piperazinone Coupling:
-
To the deprotected diamine in DCM, add CDI and stir at room temperature for 1.5 hours.
-
Add piperazin-2-one and continue stirring for 18 hours to yield (-)-Nutlin-3.
-
Purify the final product by chromatography.
-
Cell Viability Assay (WST-1 Assay)
This protocol is adapted for a 96-well plate format to assess the effect of Nutlin-3 on cancer cell viability.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nutlin-3 stock solution (dissolved in DMSO)
-
WST-1 reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of Nutlin-3 in culture medium.
-
Add the desired concentrations of Nutlin-3 to the wells. Include a DMSO-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
-
Absorbance Measurement:
-
Shake the plate thoroughly for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (medium with WST-1 only) from all readings.
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Co-Immunoprecipitation (Co-IP) to Assess MDM2-p53 Interaction
This protocol details how to perform a co-immunoprecipitation experiment to demonstrate that Nutlin-3 disrupts the interaction between MDM2 and p53 in cells.[12]
Materials:
-
Cells expressing both MDM2 and p53
-
Nutlin-3
-
MG132 (proteasome inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-p53 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-MDM2 and anti-p53 antibodies for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with Nutlin-3 (e.g., 10 µM) or DMSO for a specified time (e.g., 6 hours).
-
Add MG132 (e.g., 20 µM) for the last 4-6 hours of treatment to prevent protein degradation.
-
-
Cell Lysis:
-
Harvest and lyse the cells in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-p53 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-MDM2 and anti-p53 antibodies to detect the co-immunoprecipitated proteins.
-
In-Cell Ubiquitination Assay
This assay is used to determine if Nutlin-3 treatment leads to a decrease in p53 ubiquitination.[13]
Materials:
-
Cells co-transfected with plasmids for HA-tagged ubiquitin, p53, and MDM2
-
Nutlin-3
-
MG132
-
Denaturing lysis buffer
-
Anti-p53 antibody
-
Protein A/G agarose beads
-
Anti-HA and anti-p53 antibodies for Western blotting
Procedure:
-
Transfection and Treatment:
-
Co-transfect cells with plasmids expressing HA-ubiquitin, p53, and MDM2.
-
After 24 hours, treat the cells with Nutlin-3 or DMSO.
-
Add MG132 for the final hours of incubation to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis under Denaturing Conditions:
-
Lyse the cells in a denaturing buffer (containing SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation of p53:
-
Dilute the lysate to reduce the SDS concentration.
-
Immunoprecipitate p53 using an anti-p53 antibody and protein A/G agarose beads.
-
-
Western Blotting for Ubiquitinated p53:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Perform Western blotting and probe with an anti-HA antibody to detect ubiquitinated p53.
-
Probe a separate blot with an anti-p53 antibody to confirm equal immunoprecipitation of p53.
-
References
- 1. materialneutral.info [materialneutral.info]
- 2. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Preparation of (-)-Nutlin-3 using enantioselective organocatalysis at decagram scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic, enantioselective synthesis of stilbenecis-diamines: A concise preparation of (−)-Nutlin-3, a potent p53/MDM2 inhibitor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of the Mdm2–p53 pathway by the ubiquitin E3 ligase MARCH7 | EMBO Reports [link.springer.com]
An In-depth Technical Guide to a Representative E3 Ligase Ligand: A GSPT1 Degrader
Executive Summary: The term "E3 ligase Ligand 38" does not refer to a single, uniquely identifiable chemical entity but is a placeholder used in various research contexts. This guide focuses on a well-characterized example of a molecule that functions by recruiting an E3 ligase to a target protein, leading to its degradation: a GSPT1 (G1 to S phase transition 1) degrader. These molecules, often classified as "molecular glues," represent a promising therapeutic strategy, particularly in oncology. By hijacking the cell's natural protein disposal machinery, they can eliminate proteins previously considered "undruggable." This document provides a detailed overview of the chemical structure, properties, mechanism of action, and experimental protocols associated with a representative GSPT1 degrader that utilizes the Cereblon (CRBN) E3 ligase.
Chemical Structure and Properties
GSPT1 degraders that act via the Cereblon E3 ligase are typically derivatives of thalidomide, lenalidomide, or pomalidomide. These core structures bind to Cereblon, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. Modifications to these core structures alter the surface of Cereblon, inducing the recruitment of neo-substrates, such as GSPT1, which are not normally targeted by this E3 ligase.
For the purpose of this guide, we will consider a representative GSPT1 degrader based on the well-documented molecular glue, CC-885.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇N₅O₅ | [1] |
| Molecular Weight | 407.38 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Mechanism of Action | Molecular glue-mediated protein degradation | [1] |
| E3 Ligase Recruited | Cereblon (CRBN) | [1] |
| Primary Target | GSPT1 | [1] |
Mechanism of Action: GSPT1 Degradation Pathway
GSPT1 degraders function by inducing the proximity of GSPT1 to the CRL4^CRBN^ E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The degradation of GSPT1, a translation termination factor, disrupts protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Experimental Protocols
The evaluation of GSPT1 degraders involves a series of in vitro assays to confirm their mechanism of action and to quantify their potency and efficacy.
GSPT1 Degradation Assay (Western Blot)
This protocol is used to determine the extent of GSPT1 protein degradation in cells following treatment with a degrader.
Materials:
-
Cancer cell line (e.g., MV4-11, MOLM13)
-
GSPT1 degrader compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GSPT1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with serial dilutions of the GSPT1 degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize protein bands using an ECL substrate.
-
-
Data Analysis: Quantify band intensities and normalize GSPT1 levels to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle control.[3]
Cell Viability Assay
This assay measures the effect of GSPT1 degradation on cell proliferation and viability.
Materials:
-
Cancer cell line
-
96-well plates
-
GSPT1 degrader compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with serial dilutions of the GSPT1 degrader.
-
Incubation: Incubate for a predetermined period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the results to the vehicle control to determine the IC50 (half-maximal inhibitory concentration).[2]
Caption: General workflow for the in vitro evaluation of GSPT1 degraders.
Quantitative Data Summary
The following tables summarize representative quantitative data for GSPT1 degraders from published literature.
Table 1: GSPT1 Degradation Potency
| Compound | Cell Line | Time Point | DC50 (nM) | Dmax (%) | Reference |
| SJ6986 | MV4-11 | 4 hours | 9.7 | ~90% | [4] |
| SJ6986 | MV4-11 | 24 hours | 2.1 | >90% | [4] |
| Compound 7 | MV4-11 | 24 hours | 10 | ~90% | [4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) | Reference |
| CC-885 | MOLM13 | Varies | [3] |
| SJ6986 | MHH-CALL-4 | <5000 | [5] |
IC50: Half-maximal inhibitory concentration.
Conclusion
GSPT1 degraders that function as molecular glues for the Cereblon E3 ligase are a compelling class of therapeutic agents. Their mechanism of action, which involves hijacking the ubiquitin-proteasome system to eliminate the GSPT1 protein, offers a novel approach to treating diseases like cancer. The experimental protocols detailed in this guide provide a framework for the characterization and evaluation of these molecules. While the specific entity "this compound" remains elusive in the public domain, the principles and methodologies described herein are broadly applicable to the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 4. Estrogen Receptor | Arvinas [arvinas.com]
- 5. pharmexec.com [pharmexec.com]
The Molecular Glue "Ligand 38" Engages the E3 Ligase Cereblon to Induce Targeted Protein Degradation
For Immediate Release
New Haven, CT – December 8, 2025 – The molecule referred to as "Ligand 38" is a component of a potent molecular glue degrader that targets the G1 to S phase transition 1 (GSPT1) protein for destruction by specifically binding to the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides an in-depth analysis of the mechanism of action, quantitative data, and experimental protocols associated with this class of degraders.
Molecular glue degraders represent a novel therapeutic modality that induces proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. In the case of GSPT1-targeting molecular glues, the ligand acts as a chemical linker, fostering the formation of a stable ternary complex between GSPT1 and CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ligase complex.
While the precise chemical structure of the specific degrader designated as "38" in some early reports is not publicly available, this guide will utilize data from well-characterized and structurally similar GSPT1 molecular glue degraders that also recruit CRBN, such as CC-885, to provide a comprehensive technical overview.
Quantitative Analysis of GSPT1 Degradation
The efficacy of GSPT1 molecular glue degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These parameters are determined in various cell lines using techniques such as Western blotting or quantitative mass spectrometry.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| CC-885 | MOLM13 | <100 | >90 | Western Blot | [1] |
| GSPT1 degrader-9 | HL-60 | 9.2 | 95 (at 1 µM) | Cell Viability/Western Blot | [2] |
| MRT-2359 | NSCLC cell lines | >30 and <300 | Not Specified | Cell Viability | [3] |
Mechanism of Action: The GSPT1-Degrader-CRBN Ternary Complex
The cornerstone of the degrader's activity is the formation of a stable ternary complex. The molecular glue binds to a pocket in CRBN, creating a novel interface that is recognized by a β-hairpin loop, or "degron," on the GSPT1 protein. This induced proximity allows for the efficient transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of GSPT1.
References
Navigating E3 Ligase Ligand Activity: A Technical Guide to "Ligand 38"
The term "E3 ligase Ligand 38" is not a standardized nomenclature and can refer to different molecules depending on the research context. This guide provides an in-depth analysis of two prominent interpretations: a PROTAC/molecular glue that degrades GSPT1 and recruits the CRBN E3 ligase, and Nutlin-3, a well-established MDM2 E3 ligase inhibitor. Both are pivotal in cancer research and drug development, and this document offers a comprehensive overview of their activity, experimental protocols, and underlying signaling pathways.
Part 1: GSPT1-Degrading Molecular Glues/PROTACs (Recruiting CRBN E3 Ligase)
A class of potent anti-cancer compounds, often referred to in literature by various identifiers including "degrader 38" or similar numerical designations, function by inducing the degradation of the G1 to S phase transition 1 (GSPT1) protein. These molecules act as molecular glues or are components of Proteolysis Targeting Chimeras (PROTACs), which co-opt the Cereblon (CRBN) E3 ubiquitin ligase to target GSPT1 for proteasomal degradation.[1][2][3][4][5][6][7][8]
Quantitative Data Summary
The activity of GSPT1 degraders has been characterized in a variety of cancer cell lines, primarily those of hematological and solid tumor origin. The following tables summarize the reported quantitative data for representative GSPT1 degraders.
| Compound ID/Name | Cell Line | Assay Type | Measurement | Value (nM) | Reference |
| Compound [I] | HCC1569 | Antiproliferative | IC50 | 0.19 | [9] |
| Compound [I] | NCI-N87 | Antiproliferative | IC50 | 0.29 | [9] |
| Compound 6 (SJ6986) | MV4-11 | GSPT1 Degradation | DC50 | 9.7 | [10] |
| Compound 7 | MV4-11 | GSPT1 Degradation | DC50 | 10 | [10] |
| CC-90009 | AML cell lines | Cytotoxicity | - | - | [2] |
| SJ6986 | ALL cell lines | Cytotoxicity | EC50 | <5000 | [4] |
| GBD-9 | DLBCL/AML cell lines | Antiproliferative | - | - | [7] |
Signaling Pathways and Experimental Workflows
The degradation of GSPT1, a key translation termination factor, triggers a cascade of cellular events leading to cell death, particularly in cancer cells with high rates of protein synthesis.[1][2]
Experimental Protocols
Western Blot for GSPT1 Degradation
This protocol is adapted from methodologies used to assess GSPT1 protein levels following treatment with a degrader.[11]
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., MV4-11) in 6-well plates and allow them to adhere overnight. Treat the cells with the GSPT1 degrader at various concentrations and for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imager. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.[11]
-
Caspase-Glo 3/7 Assay for Apoptosis
This assay quantifies caspase-3 and -7 activities, which are key indicators of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the GSPT1 degrader at various concentrations. Include a vehicle-treated control.
-
Assay Procedure:
-
After the desired incubation period (e.g., 4, 8, or 24 hours), add Caspase-Glo 3/7 Reagent to each well.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
-
Part 2: Nutlin-3 (MDM2 E3 Ligase Ligand)
Nutlin-3 is a small molecule that inhibits the interaction between the MDM2 E3 ligase and the p53 tumor suppressor protein.[12][13][14] By binding to the p53-binding pocket of MDM2, Nutlin-3 prevents the MDM2-mediated ubiquitination and subsequent degradation of p53.[12][14] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[12][15][16][17][18]
Quantitative Data Summary
Nutlin-3 has demonstrated potent activity across a broad range of cancer cell lines that retain wild-type p53.
| Cell Line | Cancer Type | Measurement | Value (µM) | Reference |
| SK-N-SH | Neuroblastoma | IC50 | <10 | [13] |
| SH-SY5Y | Neuroblastoma | IC50 | <10 | [13] |
| SHEP | Neuroblastoma | IC50 | <10 | [13] |
| Rh18 | Rhabdomyosarcoma | IC50 | ~5 | [12] |
| RM2 | Rhabdomyosarcoma | IC50 | ~5 | [12] |
| Medulloblastoma cell lines (p53 wt) | Medulloblastoma | - | - | [15] |
| Gastric cancer cell lines (p53 wt) | Gastric Cancer | - | - | [16] |
| OSA | Osteosarcoma | IC50 | ~5 | [19] |
| T778 | Osteosarcoma | IC50 | ~5 | [19] |
| U-2 OS | Osteosarcoma | IC50 | ~10 | [18][19] |
| NSCLC cell lines (p53 wt) | Non-Small Cell Lung Cancer | - | - | [17] |
| NCI-H2052 | Pleural Mesothelioma | - | - | [20] |
| MSTO-211H | Pleural Mesothelioma | - | - | [20] |
| NCI-H2452 | Pleural Mesothelioma | - | - | [20] |
Signaling Pathways and Experimental Workflows
Nutlin-3's mechanism of action is centered on the restoration of the p53 tumor suppressor pathway.
Experimental Protocols
Cell Viability Assay (WST-1/WST-8)
This colorimetric assay measures cell viability based on the cleavage of the tetrazolium salt WST-1 or WST-8 by mitochondrial dehydrogenases in viable cells.[12]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of Nutlin-3 concentrations for 24, 48, or 72 hours.
-
Assay:
-
Add WST-1 or WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with Nutlin-3 for the desired time, then harvest the cells by trypsinization and wash with PBS.
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the cells and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Senescence-Associated β-Galactosidase (SA-β-gal) Assay
This cytochemical assay detects β-galactosidase activity at pH 6.0, a known marker of senescent cells.[21]
-
Cell Culture and Treatment: Plate cells in 6-well dishes and treat with Nutlin-3 for an extended period (e.g., 3-7 days).
-
Fixation and Staining:
-
Fix the cells with a formaldehyde/glutaraldehyde solution.
-
Incubate the fixed cells overnight at 37°C with the SA-β-gal staining solution containing X-gal.
-
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. dc.uthsc.edu [dc.uthsc.edu]
- 5. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral GSPT1 degraders show potent antitumor activity | BioWorld [bioworld.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological activation of the p53 pathway by nutlin-3 exerts anti-tumoral effects in medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin-3 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. academic.oup.com [academic.oup.com]
- 19. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Efficacy of E3 Ligase Ligands: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed explosive growth, with E3 ubiquitin ligases taking center stage as critical mediators of this process. The discovery and characterization of novel E3 ligase ligands are paramount to the development of potent and selective therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the preliminary efficacy studies of E3 ligase ligands, with a specific focus on compounds that have been designated with the identifier "38" in various research contexts. It has come to light that "E3 ligase Ligand 38" does not refer to a single, universally recognized molecule. Instead, this designation has been applied to different compounds in distinct studies, each with its own unique characteristics and applications.
This guide will dissect the available preliminary data for these various "Ligand 38" entities, present detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows involved.
Unraveling the Identity of "Ligand 38"
Preliminary investigations have revealed at least three distinct molecules referred to as "38" in the context of E3 ligase research:
-
Nutlin-3 (Compound 38): A well-characterized small molecule inhibitor of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1]
-
Degrader 38: A PROTAC molecule designed to target the GSPT1 protein for degradation.[2]
-
Fragment 38: A small molecular fragment identified as a potential binder to the p53 recognition site on an undisclosed E3 ligase.
The following sections will delve into the specifics of each of these molecules, presenting the available quantitative data and methodologies for their study.
Quantitative Data Summary
To facilitate a clear comparison of the preliminary efficacy data for the different "Ligand 38" molecules, the following tables summarize the key quantitative findings from the literature.
Table 1: Efficacy Data for Nutlin-3 (Compound 38) as an MDM2 Ligand
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (IC50) | Enantiomer a: 13.6 μM | MDM2 | [1] |
| Enantiomer b: 0.09 μM | MDM2 | [1] |
Table 2: Efficacy Data for Degrader 38 Targeting GSPT1
| Parameter | Value | Cell Line/System | Reference |
| Degradation Activity (DC50) | Data not publicly available | Not specified | [2] |
Note: Specific quantitative data for "Degrader 38" and "Fragment 38" are limited in the public domain. The tables will be updated as more information becomes available.
Detailed Experimental Protocols
The preliminary assessment of an E3 ligase ligand's efficacy relies on a series of well-defined experimental protocols. The following are detailed methodologies for key experiments commonly cited in the study of molecules like the various "Ligand 38s".
Binding Affinity Assays (e.g., for Nutlin-3)
Objective: To determine the binding affinity of a ligand to its target E3 ligase.
Method: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Express and purify the recombinant E3 ligase of interest (e.g., MDM2) to >95% purity. Dialyze the protein into the desired ITC buffer (e.g., PBS, pH 7.4).
-
Ligand Preparation: Dissolve the ligand (e.g., Nutlin-3) in the same ITC buffer to a concentration 10-20 fold higher than the protein concentration.
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Western Blotting for Protein Degradation (e.g., for Degrader 38)
Objective: To assess the ability of a PROTAC to induce the degradation of its target protein.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., Degrader 38) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., GSPT1) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
-
Cell Viability Assays
Objective: To evaluate the cytotoxic or cytostatic effects of the E3 ligase ligand on cancer cells.
Method: MTT or CellTiter-Glo® Assay
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of the compound.
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay Procedure (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
-
Assay Procedure (CellTiter-Glo®):
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 or GI50 value.
-
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of a Generic PROTAC
Caption: General mechanism of action for a PROTAC molecule.
Experimental Workflow for Efficacy Studies
Caption: A typical workflow for the preliminary efficacy assessment of an E3 ligase ligand.
This guide provides a foundational understanding of the preliminary studies on E3 ligase ligand efficacy, using the ambiguous case of "Ligand 38" to illustrate the importance of precise molecular identification and the standardized methodologies required for robust evaluation. As the field of targeted protein degradation continues to evolve, the principles and protocols outlined herein will remain essential for the successful development of novel therapeutics.
References
An In-depth Technical Guide to E3 Ligase Ligand 38 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 ligase Ligand 38, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details its application, the characterization of the resulting PROTAC, and the experimental protocols necessary for its evaluation.
Introduction to this compound
This compound (MCE Catalog No. HY-W733885; CAS No. 2883704-45-6) is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] In the context of targeted protein degradation, it serves as the E3 ligase-recruiting moiety in PROTACs. By binding to CRBN, this ligand facilitates the recruitment of the entire CRL4-CRBN E3 ligase complex to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
The primary documented application of this compound is in the synthesis of PROTAC IRAK4 degrader-12 (MCE Catalog No. HY-168586), a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2][3] IRAK4 is a critical kinase in inflammatory signaling pathways, making it an attractive therapeutic target for various autoimmune diseases and cancers.[4]
PROTAC IRAK4 Degrader-12: A Case Study
PROTAC IRAK4 degrader-12 is a heterobifunctional molecule composed of three key components:
-
An IRAK4 inhibitor (HY-168611): This moiety provides specificity by binding to the IRAK4 protein.[2][3]
-
This compound (HY-W733885): This ligand recruits the Cereblon E3 ligase.[2][3]
-
A linker (HY-168613): This chemical linker connects the IRAK4 inhibitor and the Cereblon ligand, enabling the formation of a ternary complex between IRAK4 and CRBN.[2][3]
Quantitative Data
The degradation efficiency of PROTAC IRAK4 degrader-12 has been evaluated in cellular assays. The key quantitative data is summarized in the table below.
| Compound | Cell Line | Parameter | Value | Reference(s) |
| PROTAC IRAK4 degrader-12 | K562 | IC50 | 4.87 nM | [2][3] |
| PROTAC IRAK4 degrader-12 | K562 | Dmax | 108.46% | [2][3] |
Note: While quantitative data for the complete PROTAC is available, specific binding affinity data (e.g., Kd, Ki, or IC50) for this compound (HY-W733885) to Cereblon is not publicly available in the searched literature.
Signaling Pathway and Mechanism of Action
The mechanism of action of a PROTAC like IRAK4 degrader-12 involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates the key steps in this process.
Caption: Mechanism of PROTAC-mediated degradation of IRAK4.
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of this compound-based PROTACs.
Synthesis of this compound (HY-W733885)
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched scientific literature. A patent, WO2024199146A1, is cited by the supplier and may contain the synthesis method.[1] For research purposes, this ligand can be procured from commercial suppliers.
Western Blotting for IRAK4 Degradation in K562 Cells
This protocol is adapted from general procedures for assessing PROTAC-mediated protein degradation.[2][5]
Objective: To determine the extent of IRAK4 degradation in K562 cells upon treatment with PROTAC IRAK4 degrader-12.
Materials:
-
K562 cells
-
PROTAC IRAK4 degrader-12 (and vehicle control, e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against IRAK4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed K562 cells at an appropriate density in a multi-well plate.
-
Treat the cells with a serial dilution of PROTAC IRAK4 degrader-12 (e.g., from 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the IRAK4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Caption: Experimental workflow for Western blot analysis.
HTRF® Cereblon Binding Assay
This is a general protocol for a competitive binding assay to determine the affinity of a ligand for Cereblon, adapted from commercially available kits.[6]
Objective: To determine the binding affinity (IC50) of a test compound (e.g., this compound) to Cereblon.
Materials:
-
HTRF® Cereblon Binding Kit (containing GST-tagged human Cereblon, anti-GST Cryptate-labeled antibody, and Thalidomide-Red ligand)
-
Test compound (this compound)
-
Assay buffer
-
384-well low volume white plate
-
HTRF®-compatible plate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare the working solutions of GST-tagged Cereblon, anti-GST Cryptate antibody, and Thalidomide-Red ligand according to the kit manufacturer's instructions. The HTRF reagents (antibody and red ligand) can often be pre-mixed.
-
-
Assay Plate Setup:
-
Dispense the test compound dilutions or standards directly into the wells of the 384-well plate.
-
Add the GST-tagged Cereblon protein to each well.
-
Add the pre-mixed HTRF detection reagents (anti-GST Cryptate antibody and Thalidomide-Red ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 3 hours), protected from light.
-
-
Signal Detection:
-
Read the plate on an HTRF®-compatible plate reader, measuring the emission at 620 nm (Cryptate) and 665 nm (Red ligand).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10^4.
-
Plot the HTRF ratio against the concentration of the test compound.
-
Determine the IC50 value from the resulting competitive binding curve.
-
Caption: Workflow for HTRF Cereblon binding assay.
Conclusion
This compound is a valuable chemical tool for the development of Cereblon-recruiting PROTACs. Its successful incorporation into PROTAC IRAK4 degrader-12 demonstrates its utility in creating potent and selective protein degraders for therapeutically relevant targets. The experimental protocols provided in this guide offer a framework for researchers to evaluate the efficacy of novel PROTACs utilizing this E3 ligase ligand. Further characterization of the ligand's intrinsic binding affinity to Cereblon would provide deeper insights for structure-activity relationship studies and the rational design of next-generation protein degraders.
References
The Dual Identity of "Ligand 38" in PROTAC Design: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the specific components of Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides an in-depth analysis of a molecule ambiguously referred to as "Ligand 38," revealing its dual identity as both a von Hippel-Lindau (VHL) E3 ligase ligand and an Androgen Receptor (AR) targeting ligand, depending on the research context. This technical document will dissect the available data for each, providing clarity on their roles in PROTAC design.
"Ligand 38" as a VHL E3 Ligase Ligand
In several publications, "Ligand 38" is cited as a ligand for the E3 ubiquitin ligase VHL. It is a crucial component for PROTACs designed to degrade specific target proteins by hijacking the VHL-mediated ubiquitination pathway.
Role in PROTACs Targeting FLT3 and TRIM24
"VHL Ligand 38" has been utilized in the design of PROTACs aimed at degrading FMS-like tyrosine kinase 3 (FLT3) and Tripartite Motif-Containing Protein 24 (TRIM24).[1][2][3][4] The PROTAC modality offers a distinct advantage over traditional inhibitors by inducing the degradation of the target protein, potentially leading to a more profound and sustained pharmacological effect.
General Signaling Pathway and Experimental Workflow
The fundamental mechanism of action for a PROTAC utilizing a VHL ligand involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Below is a generalized experimental workflow for evaluating a VHL-based PROTAC.
"Ligand 38" as an Androgen Receptor (AR) Ligand
In a different context, "AR ligand-38" (catalog number HY-170450) is a specific chemical entity that binds to the Androgen Receptor. It serves as the target-binding component of a PROTAC known as "PROTAC AR Degrader-9" (HY-170448). This PROTAC is designed to induce the degradation of the Androgen Receptor by recruiting the Cereblon E3 ligase.[5][6]
Quantitative Degradation Data
For "PROTAC AR Degrader-9," which incorporates "AR ligand-38," quantitative data on its degradation efficacy is available.
| PROTAC Name | Target | E3 Ligase Recruited | Cell Line | DC50 |
| PROTAC AR Degrader-9 | Androgen Receptor (AR) | Cereblon (CRBN) | Human hair follicle papilla cells | 262.38 nM |
Table 1: Degradation Efficacy of PROTAC AR Degrader-9.
The binding affinity of "AR ligand-38" to the Androgen Receptor has not been explicitly reported in publicly available sources.
Signaling Pathway and Mechanism of Action
The mechanism of action for "PROTAC AR Degrader-9" follows the canonical PROTAC pathway, but in this case, it hijacks the Cereblon E3 ligase complex.
Experimental Protocols
Detailed, step-by-step experimental protocols are crucial for the reproducibility of scientific findings. Below is a general protocol for assessing protein degradation via Western Blot, a standard technique in the field of PROTAC development.
General Protocol for Western Blot Analysis of Protein Degradation
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., a serial dilution from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (and a loading control, e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
7. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration and plot the data to determine the DC50 and Dmax values.
Conclusion
The term "Ligand 38" is ambiguous and context-dependent within the field of PROTAC design. It can refer to a VHL ligand used in the development of degraders for targets like FLT3 and TRIM24, or it can specifically denote "AR ligand-38," a key component of a Cereblon-recruiting PROTAC that targets the Androgen Receptor. For researchers, it is imperative to ascertain the precise chemical entity and its associated E3 ligase to accurately interpret and build upon existing research. This guide serves to clarify the distinct roles of these two molecules, providing the available data and a framework for their experimental evaluation. Further investigation into the primary literature is necessary to uncover more detailed quantitative data, particularly for the VHL ligand.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Specificity of Nutlin-3 as an E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of Nutlin-3, a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2)-p53 interaction, and its application as a recruiting ligand for the MDM2 E3 ubiquitin ligase in the context of Proteolysis Targeting Chimeras (PROTACs). While the initial query for "E3 ligase ligand 38" did not correspond to a specific, universally recognized molecule, Nutlin-3 is frequently cited with this numerical designation in scientific literature and serves as an exemplary case study for understanding E3 ligase ligand specificity in targeted protein degradation. This guide will cover the mechanism of action, target protein specificity, quantitative proteomics data, and detailed experimental protocols relevant to the use of Nutlin-3 in PROTAC-based drug discovery.
Core Concepts: Nutlin-3 and PROTAC Technology
Nutlin-3 functions by binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction. This leads to the stabilization and activation of the tumor suppressor protein p53.[1] In PROTAC technology, a heterobifunctional molecule is synthesized, consisting of a ligand that binds to the target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] When Nutlin-3 is incorporated into a PROTAC, it serves to recruit the MDM2 E3 ligase to the POI, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3]
Mechanism of Action
The mechanism of a Nutlin-3-based PROTAC involves the formation of a ternary complex between the POI, the PROTAC molecule, and the MDM2 E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. A key advantage of this approach is the dual mechanism of action: in addition to degrading the target protein, the Nutlin-3 moiety can also stabilize p53, offering a synergistic anti-cancer effect in p53 wild-type cells.[4]
Target Protein Specificity and Quantitative Data
The target specificity of a Nutlin-3-based PROTAC is primarily determined by the ligand chosen for the protein of interest. However, the choice of the E3 ligase and the linker can also influence the degradation efficiency and off-target effects. Quantitative proteomics is a powerful tool to assess the specificity of these degraders.
On-Target Degradation
Several studies have demonstrated the successful use of Nutlin-3-based PROTACs to degrade specific proteins. For instance, the first all-small-molecule PROTAC developed utilized a Nutlin-3 derivative to recruit MDM2 for the degradation of the Androgen Receptor (AR).[5] More recently, a Nutlin-based PROTAC, A1874, has been shown to potently degrade BRD4.[4]
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 | Cell Line | Reference |
| SARM-Nutlin PROTAC | Androgen Receptor (AR) | Nutlin-3 | ~10 µM | HeLa | [5] |
| A1874 | BRD4 | Nutlin-3 derivative | Nanomolar range | Multiple cancer cell lines | [4] |
| Compound 19 | EGFR (L858R/T790M) | RG7388 (Nutlin derivative) | Moderate degradation | N/A | [6] |
| IY-IY-Nutlin-3 | TrkC | Nutlin-3 | Weak degradation | N/A | [6] |
Global Proteomic Changes Induced by Nutlin-3
Proteomic studies have been conducted to understand the broader cellular effects of Nutlin-3, revealing changes in protein expression beyond the direct stabilization of p53. These studies provide insights into potential on- and off-target effects when using Nutlin-3 as an E3 ligase recruiter.
An iTRAQ (isobaric tags for relative and absolute quantitation) proteomics screen in MCF7 cells treated with Nutlin-3 identified 1,323 unique proteins, with 35 showing altered steady-state levels within 2 hours of treatment.[7] This highlights a core group of proteins responsive to the perturbation of the MDM2-p53 axis.[7]
| Protein | Change in Abundance | Time Point (hours) | Cell Line | Reference |
| p53 | Increased | 2 | MCF7 | [7] |
| MDM2 | Increased | 2 | MCF7 | [7] |
| Nucleophosmin (NPM) | Altered interaction with MDM2 | 2 | MCF7 | [7] |
| Various p53 target genes | Upregulated | 2-24 | Multiple | [8][9] |
| PI3K/mTOR pathway proteins | Decreased | N/A | Lymphoma cell models | [8] |
| Heat-shock response proteins | Decreased | N/A | Lymphoma cell models | [8] |
| Glycolysis pathway proteins | Decreased | N/A | Lymphoma cell models | [8] |
| Oxidative phosphorylation proteins | Increased | N/A | Lymphoma cell models | [8] |
Signaling and Experimental Workflow Visualizations
To better illustrate the concepts and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of a Nutlin-3-Based PROTAC
Caption: Mechanism of a Nutlin-3-based PROTAC targeting a protein of interest for degradation.
Experimental Workflow for Western Blot Analysis of PROTAC-Mediated Degradation
Caption: A typical workflow for assessing PROTAC efficacy using Western blot analysis.
Detailed Experimental Protocols
Western Blot Analysis for PROTAC-Mediated Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a Nutlin-3-based PROTAC.
Materials:
-
Human cancer cell line expressing the protein of interest.
-
Nutlin-3-based PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
4X Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer system.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (against POI and a loading control, e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the POI signal to the loading control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells seeded in a 96-well plate.
-
Nutlin-3-based PROTAC.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a suitable density.
-
Treat cells with a serial dilution of the PROTAC and incubate for the desired time period (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
iTRAQ-Based Quantitative Proteomics
iTRAQ is a method that uses isobaric tags to label the N-terminus and lysine side chains of peptides from different samples. This allows for the multiplexed relative and absolute quantification of proteins.
General Workflow:
-
Sample Preparation:
-
Culture cells and treat with the Nutlin-3-based PROTAC or vehicle control.
-
Lyse the cells and extract proteins.
-
Reduce, cysteine block, and digest the proteins with trypsin.
-
-
iTRAQ Labeling:
-
Label the peptide digests from each sample with a different iTRAQ reagent (e.g., 4-plex or 8-plex).
-
Combine the labeled samples into a single mixture.
-
-
Fractionation and LC-MS/MS Analysis:
-
Fractionate the combined peptide mixture using liquid chromatography (e.g., strong cation exchange or high pH reversed-phase).
-
Analyze each fraction by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).
-
-
Data Analysis:
-
The MS/MS spectra are used to identify the peptide sequences.
-
The reporter ions generated during MS/MS fragmentation have different masses, and their relative intensities are used to quantify the abundance of the corresponding peptide (and thus protein) in each of the original samples.
-
Use specialized software to process the raw data, identify differentially expressed proteins, and perform pathway analysis.
-
Conclusion
Nutlin-3 serves as a valuable and well-characterized E3 ligase ligand for recruiting MDM2 in the development of PROTACs. Its dual mechanism of action, involving both target protein degradation and p53 stabilization, makes it a particularly interesting tool for cancer drug discovery. The target specificity of Nutlin-3-based PROTACs is generally high and dictated by the target-binding ligand, though comprehensive proteomic analyses are crucial to fully understand the cellular response and potential off-target effects. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the efficacy and specificity of their own Nutlin-3-based degraders. As the field of targeted protein degradation continues to expand, the principles learned from well-studied ligands like Nutlin-3 will be instrumental in the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An iTRAQ proteomics screen reveals the effects of the MDM2 binding ligand Nutlin-3 on cellular proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotech.cornell.edu [biotech.cornell.edu]
Initial Toxicity Screening of E3 Ligase Ligand 38: A Technical Guide
This technical guide provides a comprehensive overview of a representative initial toxicity screening cascade for a novel E3 ligase ligand, herein referred to as Ligand 38. Given the current lack of publicly available toxicity data for a specific molecule designated as "E3 ligase Ligand 38," this document outlines a standard, robust workflow for the preclinical safety assessment of such a compound. The methodologies, data, and visualizations presented are representative of the initial studies undertaken to identify potential liabilities and establish a preliminary safety profile for a new chemical entity intended for targeted protein degradation.
Introduction to Toxicity Screening for E3 Ligase Ligands
E3 ligase ligands are a critical component of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2][3] While the therapeutic potential of PROTACs is significant, it is imperative to evaluate the potential toxicity of their constituent parts, including the E3 ligase ligand. The initial toxicity screening aims to identify potential safety concerns early in the drug development process, thereby guiding lead optimization and further development. This process typically involves a battery of in vitro and in vivo assays to assess cytotoxicity, genotoxicity, and on- and off-target toxicities. The choice of an E3 ligase for a PROTAC can influence its degradation profile and potential for on-target, off-tissue toxicities, making a thorough initial screening essential.[1]
Experimental Workflow
The initial toxicity screening for Ligand 38 follows a tiered approach, beginning with in vitro assays to assess cellular toxicity and concluding with preliminary in vivo tolerability studies. This workflow allows for early identification of potential issues and informs the design of more extensive preclinical safety studies.
In Vitro Toxicity Data
The following tables summarize representative quantitative data from the in vitro toxicity assessment of Ligand 38.
Table 1: Cytotoxicity of Ligand 38 in Human Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| HEK293 | Normal Kidney | MTT | 72 | > 100 |
| HepG2 | Hepatocellular Carcinoma | CellTiter-Glo | 72 | 85.2 |
| MCF-7 | Breast Cancer | MTT | 72 | 65.7 |
| A549 | Lung Carcinoma | CellTiter-Glo | 72 | 78.9 |
| HFF-1 | Normal Fibroblast | MTT | 72 | > 100 |
Table 2: Specialty In Vitro Toxicity Assays for Ligand 38
| Assay | System | Endpoint | Result |
| hERG Inhibition | HEK293 cells expressing hERG channels | Patch Clamp | IC50 > 30 µM |
| Ames Test | S. typhimurium (TA98, TA100) | Mutagenicity | Non-mutagenic |
| In Vitro Micronucleus | CHO-K1 cells | Chromosomal Damage | Negative |
| Cytochrome P450 Inhibition | Human Liver Microsomes | CYP3A4 Activity | IC50 = 25 µM |
Preliminary In Vivo Tolerability Data
A preliminary in vivo study was conducted in male C57BL/6 mice to determine the maximum tolerated dose (MTD) and identify any acute toxicities.
Table 3: Summary of Acute Tolerability Study of Ligand 38 in Mice
| Dose (mg/kg, IV) | Number of Animals | Mortality | Clinical Signs | Body Weight Change (Day 7) |
| 10 | 3 | 0/3 | None observed | + 5.2% |
| 30 | 3 | 0/3 | Mild, transient hypoactivity | + 3.8% |
| 100 | 3 | 1/3 | Hunched posture, hypoactivity | - 2.1% (survivors) |
| MTD Estimate | ~30-50 mg/kg |
Potential Off-Target Signaling Pathway
E3 ligase ligands, like other small molecules, have the potential for off-target interactions that could lead to toxicity. A critical pathway to consider is the NF-κB signaling cascade, which regulates inflammation, immunity, and cell survival. Unintended modulation of this pathway could have significant toxicological consequences.
References
Methodological & Application
Designing Potent PROTACs with the MDM2 E3 Ligase Ligand Nutlin-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design and characterization of Proteolysis Targeting Chimeras (PROTACs) that utilize the E3 ligase ligand Nutlin-3 (and its derivatives) to recruit the Mouse double minute 2 homolog (MDM2) E3 ubiquitin ligase. These guidelines are intended to assist researchers in the development of novel therapeutics for targeted protein degradation.
Introduction to MDM2-Recruiting PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] An MDM2-recruiting PROTAC is comprised of three key components: a ligand that binds to the POI, a linker, and a ligand that recruits the MDM2 E3 ligase. Nutlin-3 and its analogs are well-characterized small molecules that bind to the p53-binding pocket of MDM2, making them effective ligands for PROTAC development.[1][2] By inducing the formation of a ternary complex between the POI and MDM2, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the POI.[2] A unique feature of using an MDM2 ligand like Nutlin-3 is the potential for a dual mechanism of action: degradation of the target protein and stabilization of the tumor suppressor p53.[3]
Signaling Pathway: The MDM2-p53 Axis
MDM2 is a primary negative regulator of the p53 tumor suppressor protein. In normal cellular processes, MDM2 binds to p53, promoting its ubiquitination and degradation, thus keeping p53 levels in check. By incorporating a Nutlin-3 based ligand, a PROTAC not only recruits MDM2 to a new target for degradation but can also disrupt the MDM2-p53 interaction, leading to p53 stabilization and activation of its downstream tumor-suppressive pathways, including cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Nutlin-3 and representative Nutlin-3-based PROTACs. This data is essential for assessing ligand engagement, PROTAC potency, and efficacy.
Table 1: Binding Affinity of Nutlin-3 Ligands to MDM2
| Ligand | Binding Assay | Affinity Constant | Reference |
| Nutlin-3 | Not Specified | Ki = 90 nM | [4] |
| Nutlin-3 | Not Specified | Ki = 36 nM | [5] |
| Nutlin-3a | Fluorescence Polarization | IC50 = 90 nM | [6] |
| Nutlin-3a | Fluorescence Polarization | Ki = 0.15 ± 0.01 µM | [7] |
Table 2: Degradation Efficacy of Nutlin-3-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| A1874 | BRD4 | HCT116 | 32 nM | >95% | [3] |
| PROTAC (unnamed) | Androgen Receptor | Not Specified | ~10 µM for 50% degradation | ~50% | [3] |
| WB156 | MDM2 | RS4;11 | 23 nM | >90% | [8] |
| I2 | BTK | Not Specified | 263.8 nM | Not Specified | [2] |
| I3 | BTK | Not Specified | 77 nM | Not Specified | [2] |
Experimental Protocols
Detailed methodologies for the key experiments in the design and evaluation of MDM2-recruiting PROTACs are provided below.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the steps to determine the binding kinetics and affinity of the Nutlin-3-based PROTAC to the MDM2 E3 ligase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human MDM2 protein
-
Nutlin-3-based PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Surface Preparation:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Immobilize recombinant MDM2 protein onto the activated surface to the desired response unit (RU) level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Measurement:
-
Prepare serial dilutions of the Nutlin-3-based PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized MDM2 surface at a constant flow rate, allowing for association.
-
Switch to running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound PROTAC and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Ternary Complex Formation Assay (NanoBRET™)
This protocol describes a live-cell assay to monitor the formation of the POI-PROTAC-MDM2 ternary complex.
Materials:
-
HEK293T cells
-
Plasmids: NanoLuc®-MDM2 (donor) and HaloTag®-POI (acceptor)
-
Transfection reagent
-
White, solid-bottom 96-well plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
Luminometer with 450 nm and >610 nm filters
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the NanoLuc®-MDM2 and HaloTag®-POI plasmids.
-
-
Cell Plating:
-
Plate the transfected cells into a white, solid-bottom 96-well plate.
-
-
Compound and Reagent Addition:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Treat the cells with serial dilutions of the PROTAC.
-
Add the Nano-Glo® Live Cell Substrate.
-
-
Measurement:
-
Measure the donor emission (at ~450 nm) and acceptor emission (at >610 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 (concentration for half-maximal complex formation) and Bmax (maximum complex formation).
-
Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of the target protein in cells treated with the MDM2-recruiting PROTAC.
Materials:
-
Cell line expressing the POI
-
MDM2-recruiting PROTAC
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-POI, anti-p53, anti-MDM2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and determine the protein concentration of each sample.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the POI. It is also recommended to probe for p53 and MDM2 to observe the downstream effects. A loading control antibody is crucial for normalization.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion
The design of PROTACs utilizing Nutlin-3 to recruit the MDM2 E3 ligase presents a promising therapeutic strategy, particularly in oncology. The potential for a dual mechanism of action, combining targeted protein degradation with p53 stabilization, offers a unique advantage. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and evaluate novel MDM2-recruiting PROTACs. Careful characterization of binding affinity, ternary complex formation, and protein degradation is critical for the successful development of these next-generation therapeutics.
References
- 1. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutlin-3 | MDM2 antagonist | activates p53 | antitumor | TargetMol [targetmol.com]
- 5. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07795B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for E3 Ligase Ligand-Based PROTACs in Cancer Research
Topic: Application of E3 Ligase Ligands in Cancer Research using Proteolysis Targeting Chimeras (PROTACs)
Audience: Researchers, scientists, and drug development professionals.
Note: The term "E3 ligase Ligand 38" does not refer to a standardized or widely recognized molecule. This document will utilize a well-characterized PROTAC, A1874 , which employs the MDM2 E3 ligase ligand Nutlin-3, as a representative example to illustrate the application of E3 ligase ligands in cancer research.
Introduction to PROTAC Technology and the Role of E3 Ligase Ligands
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] By bringing the POI and an E3 ligase into close proximity, a PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][4]
The choice of the E3 ligase ligand is critical as it dictates which of the over 600 E3 ligases in the human genome is hijacked for the degradation of the target protein.[5][6] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). However, expanding the repertoire of E3 ligase ligands is a key area of research to overcome potential resistance mechanisms and to achieve tissue-specific protein degradation.[4]
This document focuses on the application of a PROTAC that utilizes a ligand for the MDM2 E3 ligase. The example molecule, A1874, is a potent degrader of the epigenetic reader protein BRD4 and is based on the MDM2 inhibitor Nutlin-3.[1][7][8]
Application Note: A1874, a Nutlin-3-Based BRD4-Degrading PROTAC
A1874 is a PROTAC that induces the degradation of Bromodomain-containing protein 4 (BRD4), a key transcriptional co-activator of oncogenes such as c-Myc.[8][9] It is composed of a BRD4 ligand and the MDM2 ligand, Nutlin-3, joined by a linker. By recruiting the MDM2 E3 ligase, A1874 leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[7][8]
A unique feature of Nutlin-3-based PROTACs is their dual mechanism of action. In addition to degrading the target protein, the Nutlin-3 moiety can also inhibit the MDM2-p53 interaction, leading to the stabilization and activation of the tumor suppressor p53.[7][8][10] This can result in a synergistic anti-cancer effect.
Quantitative Data for A1874
The following tables summarize the quantitative data for the BRD4-degrading PROTAC, A1874.
Table 1: In Vitro Degradation Efficacy of A1874
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |
| HCT116 | BRD4 | 32 | 98 | 24 | [1][7] |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: In Vitro Anti-proliferative Activity of A1874
| Cell Line | IC50 (µM) | Treatment Time (hours) | p53 Status | Reference |
| HCT116 | Not explicitly stated, but effective at nanomolar concentrations | 24 | Wild-type | [1][7] |
| A375 | More effective than VHL-based PROTAC | Not specified | Wild-type | [8] |
-
IC50: The concentration of the compound that inhibits 50% of cell growth.
Table 3: In Vivo Anti-tumor Efficacy of A1874
| Xenograft Model | Treatment Dose and Schedule | Tumor Growth Inhibition | Reference |
| pCan1 colon cancer | 20 mg/kg, oral, daily for 21 days | Significant reduction in tumor volume and weight | [11] |
Signaling Pathways and Experimental Workflows
BRD4 Signaling Pathway
The following diagram illustrates the signaling pathway involving BRD4 and the mechanism of action of A1874. BRD4, as part of the BET family of proteins, binds to acetylated histones at super-enhancers and promoters, recruiting transcriptional machinery to drive the expression of oncogenes like c-Myc.[5][6][12][13] Degradation of BRD4 by A1874 disrupts this process, leading to the downregulation of c-Myc and subsequent inhibition of cancer cell proliferation and survival.[1][8]
Caption: BRD4 signaling pathway and A1874 mechanism.
Experimental Workflow for PROTAC Characterization
The following diagram outlines a typical experimental workflow for the characterization of a PROTAC molecule like A1874.
Caption: Experimental workflow for PROTAC characterization.
Detailed Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol details the steps to assess the degradation of BRD4 in cancer cells treated with A1874.
Materials:
-
Cancer cell line (e.g., HCT116)
-
A1874 (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of A1874 (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize BRD4 levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability based on the quantification of ATP, an indicator of metabolically active cells.[14][15][16][17]
Materials:
-
Cancer cell line (e.g., HCT116)
-
A1874
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of A1874.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the A1874-mediated interaction between BRD4 and MDM2.[8][18][19]
Materials:
-
Cancer cell line (e.g., HCT116)
-
A1874 and MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Anti-MDM2 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibodies: anti-BRD4, anti-MDM2
-
Secondary antibodies
Procedure:
-
Cell Treatment:
-
Treat cells with A1874 and MG132 (to prevent degradation of the complex) for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with an anti-MDM2 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with anti-BRD4 and anti-MDM2 antibodies. The presence of a BRD4 band in the MDM2 immunoprecipitated sample indicates the formation of the ternary complex.
-
Protocol 4: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of A1874 in a mouse xenograft model.[20][21][22][23]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line (e.g., HCT116)
-
Matrigel
-
A1874 formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer A1874 (e.g., 20 mg/kg, orally) and vehicle control according to the planned schedule.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and perform pharmacodynamic studies (e.g., Western blot for BRD4 levels in tumor tissue).
-
-
Data Analysis:
-
Calculate tumor growth inhibition and perform statistical analysis.
-
References
- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ch.promega.com [ch.promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for E3 Ligase Ligand-Based PROTACs in Neurodegenerative Disease Studies
A Note on "E3 Ligase Ligand 38": The term "this compound" does not correspond to a standardized or widely recognized E3 ligase ligand in the field of targeted protein degradation. Therefore, these application notes utilize a well-characterized and extensively used E3 ligase ligand, pomalidomide , which binds to the Cereblon (CRBN) E3 ligase, as a representative example. The principles, protocols, and data presentation formats described herein are broadly applicable to other E3 ligase ligands and their corresponding PROTACs.
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins that lead to neuronal dysfunction and cell death.[1][2][3][4] Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy to eliminate these pathogenic proteins.[1][4] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach. PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[2][5][6][7]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of E3 ligase ligand-based PROTACs, using a pomalidomide-based PROTAC targeting the Tau protein as a primary example.
Application Notes
Principle of Action: PROTAC-Mediated Protein Degradation
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, pomalidomide for CRBN), and a chemical linker that connects the two ligands.[5][6][7] The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex.[6][8] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][5]
Key Applications in Neurodegenerative Disease Research
-
Targeting Protein Aggregates: PROTACs can be designed to target key pathogenic proteins in neurodegenerative diseases, such as Tau in Alzheimer's disease, α-synuclein in Parkinson's disease, and mutant Huntingtin (mHTT) in Huntington's disease.[1][2]
-
Overcoming Limitations of Traditional Inhibitors: Unlike small molecule inhibitors that only block the function of a protein, PROTACs lead to the complete removal of the target protein, which can be more effective in diseases driven by protein aggregation.[1][5]
-
Studying Protein Function: PROTACs serve as powerful chemical tools to study the physiological and pathological roles of specific proteins by observing the cellular consequences of their degradation.
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.
Below is a summary of representative data for pomalidomide-based PROTACs targeting proteins relevant to neurodegenerative diseases.
| PROTAC Name | Target Protein | E3 Ligase Ligand | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| QC-01-175 | Tau | Pomalidomide | CRBN | FTD Patient-derived Neurons (A152T) | ~1 µM (for max clearance) | >90% | [9] |
| C004019 | Tau | (VHL Ligand) | VHL | SH-SY5Y | Not Specified | Effective degradation | |
| T3 (Dual Degrader) | α-Synuclein aggregates & total Tau | Pomalidomide | CRBN | SH-SY5Y | 1.57 µM (α-Syn) & 4.09 µM (Tau) | Significant knockdown | |
| XL01126 | LRRK2 | VH101 (VHL Ligand) | VHL | G2019S LRRK2 MEFs | 15-72 nM | 82-90% | [10] |
Note: Data for different PROTACs are highly dependent on the specific chemical structure of the PROTAC (warhead, linker, and E3 ligase ligand) and the experimental conditions.
Experimental Protocols
General Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC typically follows a standardized workflow to characterize its efficacy, mechanism of action, and potential therapeutic utility.
Protocol 1: In Vitro Evaluation of Target Protein Degradation by Western Blot
This protocol describes the quantification of target protein degradation in a neuronal cell line (e.g., SH-SY5Y) treated with a pomalidomide-based PROTAC.[5][6]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with supplements (FBS, Pen/Strep)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Tau, anti-p-Tau, anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and add the medium containing the PROTAC or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-Tau) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Data Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11][12][13]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of the PROTAC on the neuronal cell line.
Materials:
-
96-well plates
-
Neuronal cell line
-
PROTAC and vehicle control (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC as described in Protocol 1. Include a well with medium only (blank) and vehicle-treated cells.
-
-
MTT Incubation and Solubilization:
-
After the desired incubation time (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance (blank wells) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
-
Protocol 3: In Vivo Evaluation in a Mouse Model of Tauopathy (Conceptual Framework)
This protocol provides a general outline for assessing the in vivo efficacy of a PROTAC in a transgenic mouse model of a neurodegenerative disease.[]
Materials:
-
Transgenic mouse model of tauopathy (e.g., P301S or P301L mice)
-
PROTAC formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control solution
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze)
-
Tissue homogenization buffer and equipment
-
ELISA kits for Tau and p-Tau quantification
-
Histology equipment and reagents
Procedure:
-
Animal Dosing and Monitoring:
-
Acclimate the mice to the experimental conditions.
-
Divide the mice into treatment and vehicle control groups.
-
Administer the PROTAC or vehicle according to a predetermined dosing schedule (e.g., once daily for 4 weeks).
-
Monitor the animals for any adverse effects and record body weight regularly.
-
-
Behavioral Analysis:
-
Perform behavioral tests before and after the treatment period to assess cognitive function.
-
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Dissect the brain into different regions (e.g., hippocampus, cortex).
-
Prepare brain homogenates for biochemical analysis (Western blot, ELISA) and fix tissue for histological analysis.
-
-
Pharmacodynamic and Efficacy Endpoints:
-
Target Engagement: Measure the levels of total Tau and phosphorylated Tau in brain homogenates by Western blot or ELISA to confirm target degradation.
-
Histopathology: Perform immunohistochemistry on brain sections to assess Tau pathology (e.g., neurofibrillary tangles).
-
Behavioral Outcomes: Analyze the data from behavioral tests to determine if the PROTAC treatment improved cognitive deficits.
-
-
Pharmacokinetic Analysis (Optional but Recommended):
-
Collect blood and brain samples at different time points after a single dose to determine the pharmacokinetic profile of the PROTAC, including its ability to cross the blood-brain barrier.[]
-
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. PROTACs technology for treatment of Alzheimer’s disease: Advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 4. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.chalmers.se [research.chalmers.se]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Techniques for Measuring E3 Ligase Ligand Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key techniques used to measure the binding affinity of ligands to E3 ubiquitin ligases. The accurate determination of binding affinity is critical for the discovery and development of novel therapeutics, particularly in the field of targeted protein degradation with technologies like Proteolysis Targeting Chimeras (PROTACs).
Introduction to E3 Ligase-Ligand Interactions
E3 ubiquitin ligases are a large family of enzymes that play a crucial role in the ubiquitin-proteasome system (UPS) by recognizing specific substrate proteins for ubiquitination and subsequent degradation.[1] Small molecules that bind to E3 ligases can be developed as inhibitors or as components of PROTACs, which are heterobifunctional molecules that recruit an E3 ligase to a target protein of interest (POI), leading to the POI's degradation.[2][3] The affinity and kinetics of the interaction between the small molecule ligand and the E3 ligase are fundamental parameters that influence the efficiency of PROTAC-mediated protein degradation.[3][4]
This guide details several robust biophysical and biochemical methods to quantify these interactions, enabling researchers to select and optimize potent E3 ligase ligands.
Core Techniques for Measuring Binding Affinity
Several techniques are commonly employed to measure the binding affinity of ligands to E3 ligases.[5] These methods can be broadly categorized as either direct binding assays or competition assays. The choice of technique often depends on factors such as the purity and quantity of the protein, the properties of the ligand, and the desired throughput.
Summary of Key Techniques
| Technique | Principle | Key Parameters Measured | Throughput | Label Required |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | KD, ΔH, ΔS, Stoichiometry (n) | Low | No |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | KD, kon, koff | Medium to High | No |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | KD, kon, koff | High | No |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light upon binding. | KD, IC50 | High | Yes (Fluorophore) |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore upon binding. | KD, IC50 | High | Yes (Fluorophores) |
Isothermal Titration Calorimetry (ITC)
Application Note:
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing biomolecular interactions as it directly measures the heat released or absorbed during a binding event.[6][7] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).[6][8] ITC is a label-free, in-solution technique, which means that the measurements are performed with unmodified molecules in their native state.[6]
Experimental Protocol:
1. Sample Preparation:
- Purify the E3 ligase and the ligand to a high degree.
- Prepare both the protein and ligand in an identical, well-degassed buffer to minimize buffer mismatch effects that can generate heat signals.[8]
- Accurately determine the concentrations of the protein and ligand.
2. ITC Experiment:
- Load the E3 ligase solution into the sample cell of the calorimeter.
- Load the ligand solution into the injection syringe.
- Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat changes.
- A control experiment titrating the ligand into the buffer alone is recommended to determine the heat of dilution.
3. Data Analysis:
- Integrate the heat-flow peaks from each injection.
- Plot the integrated heat data against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, ΔH, and stoichiometry.[9]
Visualization:
References
- 1. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aragen.com [aragen.com]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
Application Note: In Vitro Degradation Assay for E3 Ligase Ligand 38
Introduction
The Ubiquitin-Proteasome System (UPS) is the primary mechanism for controlled protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis.[1][2] This pathway involves a sequential enzymatic cascade, beginning with the ATP-dependent activation of ubiquitin by an E1 activating enzyme, followed by the transfer of ubiquitin to an E2 conjugating enzyme.[2] An E3 ubiquitin ligase then recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.[2][3] The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize, unfold, and degrade the tagged protein.[1]
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic strategy that co-opts the cell's native degradation machinery to eliminate disease-causing proteins.[4][5] This is often achieved using small molecules like Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.[4][6][7] By bringing the E3 ligase and the POI into close proximity, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[6][8][9]
This application note provides a detailed protocol for an in vitro degradation assay to characterize "E3 Ligase Ligand 38," a hypothetical small molecule designed to recruit an E3 ligase (e.g., Cereblon or VHL) to a specific Protein of Interest (POI) and induce its degradation. This assay is fundamental for confirming the mechanism of action and quantifying the degradation efficiency (DC50) and maximal degradation (Dmax) of novel protein degraders.
Principle of the Assay
The in vitro degradation assay reconstitutes the key components of the ubiquitin-proteasome pathway in a cell-free environment. This includes a purified E1 enzyme, an E2 enzyme, a specific E3 ligase complex, ubiquitin, the target POI, and an ATP regeneration system. The addition of an E3 ligase ligand, such as Ligand 38, is expected to facilitate the ubiquitination and degradation of the POI in the presence of the 26S proteasome. The extent of degradation is typically monitored over time and at various concentrations of the ligand, often analyzed by techniques such as Western blotting or ELISA.[2][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted protein degradation pathway and the in vitro experimental workflow.
Caption: E3 Ligand-Induced Protein Degradation Pathway.
Caption: In Vitro Degradation Assay Workflow.
Experimental Protocol
This protocol describes a general method to assess the in vitro degradation of a target Protein of Interest (POI) mediated by E3 Ligand 38.
I. Materials and Reagents
-
Enzymes:
-
Human Recombinant E1 Activating Enzyme (e.g., UBE1)
-
Human Recombinant E2 Conjugating Enzyme (e.g., UBE2D2)
-
Human Recombinant E3 Ligase Complex (e.g., DDB1/CRBN or VHL/ElonginB/ElonginC)
-
Human 26S Proteasome
-
-
Substrate:
-
Purified recombinant Protein of Interest (POI)
-
-
Small Molecules & Buffers:
-
This compound (stock in DMSO)
-
Ubiquitin (Human, Recombinant)
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP Regeneration System (e.g., Creatine Kinase, Phosphocreatine)
-
4X SDS-PAGE Sample Buffer
-
DMSO (vehicle control)
-
-
Antibodies & Detection:
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (if a component of the reaction mix is used as such)
-
HRP-conjugated secondary antibody
-
Chemiluminescent Substrate (ECL)
-
-
Equipment:
-
Thermal cycler or water bath
-
SDS-PAGE and Western blot apparatus
-
Gel imaging system
-
Microcentrifuge tubes
-
II. Protocol
-
Preparation of Reagents:
-
Thaw all enzymes, proteins, and ubiquitin on ice.
-
Prepare a 20X ATP Regeneration System stock solution (e.g., 400 mM Phosphocreatine, 20 mM ATP, 200 µg/mL Creatine Kinase).
-
Prepare serial dilutions of E3 Ligand 38 in DMSO. A typical final concentration range might be 0.1 nM to 10 µM. Prepare a DMSO-only tube for the vehicle control.
-
-
In Vitro Degradation Reaction Setup:
-
On ice, prepare a master mix containing the common reaction components. The final concentrations provided below are suggestions and should be optimized for the specific system.
-
For a single 25 µL reaction, combine the components in the following order in a microcentrifuge tube:
-
| Component | Stock Conc. | Final Conc. | Volume (µL) |
| Nuclease-Free Water | - | - | Up to 25 |
| Assay Buffer | 5X | 1X | 5.0 |
| ATP Regen. System | 20X | 1X | 1.25 |
| E1 Enzyme | 1 µM | 50 nM | 1.25 |
| E2 Enzyme | 20 µM | 1 µM | 1.25 |
| E3 Ligase Complex | 10 µM | 500 nM | 1.25 |
| Ubiquitin | 200 µM | 10 µM | 1.25 |
| Protein of Interest (POI) | 2 µM | 100 nM | 1.25 |
| 26S Proteasome | 1 µM | 50 nM | 1.25 |
| Ligand 38 or DMSO | 25X | 1X | 1.0 |
-
Reaction Incubation:
-
Gently mix the reactions by flicking the tubes.
-
Centrifuge briefly to collect the contents at the bottom.
-
Incubate the reactions at 37°C. The incubation time should be optimized (e.g., 0, 30, 60, 90, 120 minutes). For concentration-response curves, a fixed time point (e.g., 60 minutes) is typically used.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 8.3 µL of 4X SDS-PAGE sample buffer to each 25 µL reaction.
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.
-
-
Western Blot Analysis:
-
Load equal volumes of each reaction onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a gel imaging system.
-
III. Data Analysis
-
Densitometry:
-
Quantify the band intensity for the POI in each lane using image analysis software (e.g., ImageJ).
-
Normalize the POI signal to the vehicle control (DMSO) lane, which is set to 100% (or 0% degradation).
-
-
Calculation of DC50 and Dmax:
-
Plot the percentage of remaining POI against the logarithm of the Ligand 38 concentration.
-
Fit the data to a four-parameter variable slope equation to determine the DC50 (the concentration of ligand that induces 50% degradation of the POI) and the Dmax (the maximum percentage of degradation achieved).[10]
-
Data Presentation
The following tables summarize hypothetical results for the in vitro degradation of POI-1 and POI-2 by Ligand 38.
Table 1: Concentration-Dependent Degradation of POI-1 by Ligand 38
| Ligand 38 Conc. (nM) | % POI-1 Remaining (Mean ± SD) | % Degradation |
| 0 (Vehicle) | 100 ± 4.5 | 0 |
| 1 | 95 ± 5.1 | 5 |
| 10 | 78 ± 6.2 | 22 |
| 50 | 48 ± 3.8 | 52 |
| 100 | 25 ± 2.9 | 75 |
| 500 | 12 ± 2.1 | 88 |
| 1000 | 9 ± 1.5 | 91 |
| 5000 | 8 ± 1.8 | 92 |
Table 2: Summary of Degradation Parameters for Ligand 38
| Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| POI-1 | CRBN | 45.7 | >90 |
| POI-2 (Control) | CRBN | >10,000 | <10 |
These results would indicate that Ligand 38 is a potent and selective degrader of POI-1 in a reconstituted in vitro system. The lack of activity against POI-2 demonstrates the specificity of the degradation event.
References
- 1. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Use of a Cereblon (CRBN) E3 Ligase Ligand in the PROTAC Degrader Vepdegestrant (ARV-471)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo use of the Cereblon (CRBN) E3 ligase ligand as a component of the Proteolysis Targeting Chimera (PROTAC), Vepdegestrant (ARV-471). Vepdegestrant is an orally bioavailable PROTAC designed to specifically target and degrade the Estrogen Receptor (ER), a key driver in ER-positive (ER+)/HER2-negative breast cancer.[1][2][3][4] By hijacking the ubiquitin-proteasome system, Vepdegestrant offers a novel therapeutic modality for targeted protein degradation.[1][5][6]
The CRBN E3 ligase ligand component of Vepdegestrant is crucial for its mechanism of action, as it recruits the CRBN E3 ubiquitin ligase to the ER, leading to the ubiquitination and subsequent proteasomal degradation of the ER protein.[1][4][6][7] Preclinical studies have demonstrated that Vepdegestrant induces potent and sustained ER degradation, resulting in significant anti-tumor activity in various animal models.[1][5][8]
Mechanism of Action
Vepdegestrant is a heterobifunctional molecule consisting of a ligand that binds to the Estrogen Receptor and another ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected by a linker.[5][7] The simultaneous binding of Vepdegestrant to both ER and CRBN induces the formation of a ternary complex (ER:Vepdegestrant:CRBN).[1] This proximity leads to the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the ER, marking it for degradation by the 26S proteasome.[5]
Quantitative Data from Preclinical Animal Models
The following tables summarize the in vivo efficacy and pharmacodynamic effects of Vepdegestrant in various preclinical models.
Table 1: In Vivo Efficacy of Vepdegestrant in ER+ Breast Cancer Xenograft Models
| Animal Model | Treatment Group | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) (%) | Reference |
| MCF7 Orthotopic Xenograft | Vepdegestrant | 3 mg/kg, oral, daily | 28 days | 85 | [5] |
| Vepdegestrant | 10 mg/kg, oral, daily | 28 days | 98 | [5] | |
| Vepdegestrant | 30 mg/kg, oral, daily | 28 days | 120 | [5] | |
| Fulvestrant | 200 mg/kg, subcutaneous, bi-weekly then weekly | 28 days | 80 | [2] | |
| ST941/HI PDX (ESR1 Y537S) | Vepdegestrant | 10 mg/kg, oral, daily | Not Specified | 102 | [2] |
| MCF7 Orthotopic Xenograft (Combination) | Vepdegestrant + Palbociclib | 30 mg/kg + 60 mg/kg, oral, daily | 28 days | 131 | [5] |
| Fulvestrant + Palbociclib | 200 mg/kg (sc) + 60 mg/kg (po) | 28 days | Not Specified | [5] |
Table 2: In Vivo Estrogen Receptor (ER) Degradation by Vepdegestrant
| Animal Model | Treatment Group | Dosage and Administration | ER Degradation (%) | Reference |
| MCF7 Orthotopic Xenograft | Vepdegestrant | 3, 10, or 30 mg/kg, oral, daily | >90 | [8] |
| MCF7 Tumor Bearing Mice | Vepdegestrant | 10 mg/kg, oral, daily | ≥90 | [5] |
| Immature Rat Uterotrophic Model | Vepdegestrant | 30 mg/kg, oral, daily | 96 | [5] |
| Fulvestrant | 100 mg/kg, subcutaneous, daily | 65 | [5] |
Experimental Protocols
MCF7 Orthotopic Xenograft Model
This protocol describes the establishment of an ER-dependent breast cancer model to evaluate the in vivo efficacy of Vepdegestrant.
Materials:
-
NOD/SCID female mice
-
MCF7 breast cancer cells
-
17β-estradiol pellets (0.72 mg, 90-day release)
-
Vepdegestrant (ARV-471)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Two to three days prior to cell implantation, surgically implant a 17β-estradiol pellet subcutaneously into each mouse to support the growth of the ER-dependent MCF7 cells.[9]
-
Orthotopically implant MCF7 cells into the mammary fat pads of the mice.[9]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer Vepdegestrant orally once daily at the desired concentrations (e.g., 3, 10, 30 mg/kg). For combination studies, Vepdegestrant is typically administered one hour before the combination agent.[9]
-
Monitor tumor volume using caliper measurements and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and collect tumor tissues for pharmacodynamic analysis, such as quantifying ER protein levels via Western Blot or immunohistochemistry to confirm target degradation.
Patient-Derived Xenograft (PDX) Model
This protocol outlines the use of a patient-derived xenograft model, which can be more representative of human tumor biology, to assess the efficacy of Vepdegestrant.
Materials:
-
Athymic Nude female mice (6-12 weeks old)
-
ER+ breast cancer patient-derived tumor fragments (e.g., ST941/HI with ESR1 Y537S mutation)
-
Vepdegestrant (ARV-471)
-
Vehicle control
Procedure:
-
Subcutaneously implant ER+ breast cancer fragments from a patient-derived xenograft line into the flank of each mouse.[10]
-
Allow the tumors to establish and grow to a predetermined size.
-
Randomize mice into treatment and control groups.
-
Administer Vepdegestrant orally once daily at the desired concentration (e.g., 10 mg/kg).
-
Monitor tumor growth and animal health throughout the study.
Pharmacokinetics
Pharmacokinetic studies in rodents have shown that Vepdegestrant has low-to-moderate clearance and oral bioavailability.[6]
Table 3: Pharmacokinetic Parameters of Vepdegestrant in Rodents
| Species | Clearance (mL/h/kg) | Oral Bioavailability (%) | Reference |
| Mouse | 313.3 | 17.91 | [6] |
| Rat | 1053 | 24.12 | [6] |
Conclusion
The CRBN E3 ligase ligand, as a key component of the PROTAC Vepdegestrant (ARV-471), enables the potent and selective degradation of the Estrogen Receptor in vivo. The provided application notes and protocols, based on extensive preclinical data, offer a framework for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this and similar targeted protein degraders. The robust anti-tumor efficacy and significant target degradation observed in animal models underscore the promise of this approach for the treatment of ER+ breast cancer.[1][2][3][8][10][11][12]
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pfizer.com [pfizer.com]
- 4. arvinasmedical.com [arvinasmedical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. arvinasmedical.com [arvinasmedical.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: E3 Ligase Ligand 38 in a PROTAC for Targeted Degradation of Protein X
Product: PX-Degrader-38 (A PROTAC incorporating E3 Ligase Ligand 38)
Target: Protein X
Application: For Research Use Only in Targeted Protein Degradation Studies
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[2][4][5] PX-Degrader-38 is a PROTAC designed to induce the selective degradation of Protein X. It consists of "this compound," which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a chemical linker to a "warhead" that specifically binds to the target, Protein X.[4][6]
Mechanism of Action
PX-Degrader-38 functions by inducing proximity between Protein X and the VHL E3 ligase.[7][8] This event facilitates the formation of a ternary complex (Protein X :: PX-Degrader-38 :: VHL), leading to the poly-ubiquitination of Protein X by the E3 ligase machinery.[1][2][9] The poly-ubiquitin chain acts as a signal, marking Protein X for recognition and subsequent degradation by the 26S proteasome, effectively removing it from the cell.[5][6] This catalytic mechanism allows sub-stoichiometric amounts of PX-Degrader-38 to induce the degradation of multiple Protein X molecules.
Quantitative Data
The efficacy of PX-Degrader-38 was evaluated in HeLa cells. The key parameters determined were DC₅₀ (the concentration of the PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[6]
Table 1: Degradation Profile of PX-Degrader-38 in HeLa Cells after 24h Treatment
| Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| Protein X | 5.2 | >95 |
Table 2: Selectivity Profile of PX-Degrader-38
| Protein Assessed | Cell Line | Concentration (nM) | % Degradation Remaining |
| Protein Y (Homolog) | HeLa | 1000 | 98.2 |
| Protein Z (Unrelated) | HeLa | 1000 | 99.1 |
Experimental Protocols
Detailed protocols are provided for the characterization of PX-Degrader-38.
Protocol 1: Western Blot for Measuring Protein X Degradation
This protocol is used to quantify the levels of Protein X in cells following treatment with PX-Degrader-38.[6][10]
Materials:
-
HeLa cells
-
PX-Degrader-38 and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[11][12][13]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Protein X and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate HeLa cells and allow them to adhere overnight. Treat cells with a serial dilution of PX-Degrader-38 (e.g., 0.1 nM to 1000 nM) and a vehicle-only control for a set time (e.g., 24 hours).[6]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and collect the lysate.[6][12]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Protein X antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Analysis: Quantify band intensities using densitometry software. Normalize the Protein X signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[6]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol confirms the formation of the Protein X :: PX-Degrader-38 :: VHL ternary complex in cells.[14]
Materials:
-
HeLa cells expressing sufficient levels of Protein X and VHL
-
PX-Degrader-38, vehicle control (DMSO)
-
Ice-cold PBS
-
Non-denaturing Co-IP Lysis Buffer (e.g., containing NP-40) with protease/phosphatase inhibitors[15][16]
-
Antibody for immunoprecipitation (e.g., anti-VHL antibody)
-
Protein A/G magnetic or agarose beads
-
Antibodies for Western blotting (anti-Protein X, anti-VHL)
Methodology:
-
Cell Treatment: Treat HeLa cells with an effective concentration of PX-Degrader-38 (e.g., 100 nM) and a vehicle control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing Co-IP buffer to preserve protein-protein interactions.[15][17] Perform all steps at 4°C to prevent complex dissociation.[15]
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour, then centrifuge and collect the supernatant. This reduces non-specific binding.[14]
-
Incubate the pre-cleared lysate with an anti-VHL antibody overnight at 4°C with gentle rotation.[15]
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[17]
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Western Blot Analysis: Analyze the eluted proteins (the "pull-down") and an "input" sample of the total lysate by Western blotting. Probe separate membranes with anti-Protein X and anti-VHL antibodies. The presence of Protein X in the VHL immunoprecipitate from treated cells, but not (or significantly less) in the control, confirms the formation of the ternary complex.[14]
Protocol 3: In Vitro Ubiquitination Assay
This cell-free assay directly demonstrates that the ternary complex formed by PX-Degrader-38 is active and can lead to the ubiquitination of Protein X.[9][18]
Materials:
-
Recombinant human proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), VHL E3 ligase complex, and Protein X.
-
Ubiquitin
-
PX-Degrader-38
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-Protein X antibody
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, and the VHL E3 ligase complex.[9][19]
-
Treatment: Add PX-Degrader-38 or vehicle control to the reaction mixture.
-
Initiate Reaction: Add the substrate, recombinant Protein X, to the mixture to start the reaction.[9]
-
Incubation: Incubate the reaction at 30-37°C for 60-90 minutes.[19]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[9][19]
-
Analysis: Analyze the reaction products by Western blotting using an anti-Protein X antibody. A ladder of higher molecular weight bands appearing above the Protein X band in the PX-Degrader-38-treated lane indicates poly-ubiquitination.[9]
Protocol 4: Cell Viability Assay
This assay measures the functional consequence of Protein X degradation, such as reduced cell proliferation or cytotoxicity.[10][20]
Materials:
-
HeLa cells
-
96-well clear-bottom plates
-
PX-Degrader-38
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at an appropriate density and allow them to attach overnight.[14]
-
Treatment: Treat the cells with a serial dilution of PX-Degrader-38 for a desired period (e.g., 72 hours).[14]
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the luminescent signal to stabilize.[14]
-
-
Data Acquisition: Measure the luminescence using a plate reader.[14]
-
Analysis: Normalize the data to the vehicle-treated control. Plot the cell viability against the logarithm of the PX-Degrader-38 concentration to determine the IC₅₀ value.
References
- 1. mdpi.com [mdpi.com]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 18. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 20. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Linker Optimization of GSPT1-Degrading PROTACs Utilizing a Thalidomide-Based CRBN Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC. This document provides detailed application notes and protocols for the optimization of linkers for PROTACs that target the translation termination factor GSPT1 for degradation by recruiting the Cereblon (CRBN) E3 ligase. It is important to note that many GSPT1 degraders are classified as "molecular glues," where the linker is not a distinct flexible chain but rather a modification of the thalidomide-based CRBN ligand scaffold. This modification influences the formation of the ternary complex between GSPT1, the degrader, and CRBN.
Data Presentation: Quantitative Analysis of GSPT1 Degraders
The following tables summarize quantitative data for various GSPT1 degraders, highlighting the impact of structural modifications—analogous to linker variations in traditional PROTACs—on their degradation potency and cellular activity.
Table 1: Degradation Potency (DC50) and Anti-proliferative Activity (IC50) of Selected GSPT1 Degraders.
| Compound | Type | DC50 (nM) | Cell Line | IC50 (nM) | Cell Line | Citation |
| GSPT1 degrader-6 | Molecular Glue | 13 | Not Specified | - | - | [1] |
| CC-885 | Molecular Glue | Not Specified | Not Specified | 18 | MV4-11 | [2] |
| Compound 6 (SJ6986) | Molecular Glue | 9.7 (4h), 2.1 (24h) | MV4-11 | - | - | [1][2] |
| Compound 7 (SJ7023) | Molecular Glue | >10,000 (4h), 10 (24h) | MV4-11 | - | - | [1][2] |
| GSPT1 degrader-5 | Molecular Glue | 144 | Not Specified | - | - | [1] |
| GSPT1 degrader-4 | Molecular Glue | 25.4 | Not Specified | - | - | [1] |
| MG-277 | Molecular Glue | 1.3 | Not Specified | - | - | [1] |
Table 2: Structure-Activity Relationship of SJPYT-195 Analogues with Varied Linkers and Truncations.
| Compound | Linker/Modification | GSPT1 Degradation (%) | CRBN Binding IC50 (µM) |
| SJPYT-195 | Full PXR ligand + linker | 100 | 0.52 |
| SJPYT-203 | Shorter alkyl linker | <10 | 0.49 |
| SJPYT-204 | PEG linker | <10 | 0.58 |
| SJPYT-205 | Truncated PXR ligand | <10 | 0.63 |
| SJPYT-217 | Single atom linker (O) | ~20 | 0.45 |
| SJPYT-231 | Single atom linker (NH) | ~10 | 0.15 |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: Synthesis of Thalidomide-Based PROTACs with Varied Linkers
This protocol provides a general strategy for synthesizing a library of GSPT1-targeting PROTACs with different linkers, starting from a thalidomide-based CRBN ligand.
Materials:
-
4-Fluorothalidomide
-
Various bifunctional linkers (e.g., amino-PEG-acid, amino-alkyl-acid of different lengths)
-
Warhead for GSPT1 with a suitable functional group for conjugation (e.g., amine or carboxylic acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other peptide coupling reagents
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for deprotection if Boc-protected linkers are used
-
Automated preparative HPLC for purification
Methodology:
-
Linker Conjugation to Thalidomide:
-
Dissolve 4-fluorothalidomide and a bifunctional linker with a primary amine (e.g., Boc-NH-(PEG)n-COOH) in DMF.
-
Add DIPEA to the mixture and stir at room temperature or elevated temperature (e.g., 80 °C) until the reaction is complete (monitored by LC-MS).
-
The primary amine of the linker displaces the fluorine on the thalidomide scaffold via nucleophilic aromatic substitution.[2]
-
If the other end of the linker is protected (e.g., Boc), deprotect it using standard conditions (e.g., TFA in DCM).
-
Purify the thalidomide-linker intermediate by preparative HPLC.
-
-
Warhead Conjugation:
-
Dissolve the thalidomide-linker intermediate and the GSPT1 warhead in DMF.
-
Add a coupling reagent (e.g., PyBOP) and DIPEA.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the final PROTAC product by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTACs using LC-MS and NMR spectroscopy.
-
Protocol 2: Western Blot for PROTAC-Mediated GSPT1 Degradation
This protocol details the steps to quantify the degradation of GSPT1 in cells treated with PROTACs.[3]
Materials:
-
Cancer cell line expressing GSPT1 (e.g., MV4-11)
-
PROTAC compounds and DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add RIPA lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle control, normalized to the loading control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This protocol describes a cell-based assay to measure the formation of the GSPT1-PROTAC-CRBN ternary complex.
Materials:
-
HEK293T cells
-
Plasmids for expressing NanoLuc®-GSPT1 and HaloTag®-CRBN
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring luminescence and filtered luminescence
Methodology:
-
Cell Transfection:
-
Co-transfect HEK293T cells with plasmids encoding NanoLuc®-GSPT1 (energy donor) and HaloTag®-CRBN (energy acceptor).
-
-
Cell Plating and Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treat the cells with a serial dilution of the PROTAC compound and incubate to allow for ternary complex formation.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (luminescence) and acceptor emission (filtered at >610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
An increase in the NanoBRET™ ratio indicates proximity between GSPT1 and CRBN, signifying ternary complex formation.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the GSPT1-degrading PROTACs.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
PROTAC compounds and DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC compounds for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-600 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the compound concentration and use a non-linear regression to calculate the IC50 value.
-
References
Application Notes and Protocols for Lentiviral-Based Assays for E3 Ligase Ligand 38
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins.[1] This approach utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which recruit a specific E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] A critical component of a PROTAC is the E3 ligase ligand, which determines which of the over 600 human E3 ligases is hijacked for this process.[3]
"Ligand 38" is a novel, high-affinity ligand developed for a specific E3 ligase. To characterize the cellular activity of PROTACs incorporating Ligand 38, robust and reproducible cell-based assays are essential. Lentiviral-based assays offer a superior method for developing stable, physiologically relevant cell models for these studies. By enabling the stable integration of reporter genes into the host cell genome, lentiviral vectors facilitate the creation of cell lines that consistently express a target protein fused to a reporter, allowing for precise and scalable quantification of its degradation.[4][5]
These application notes provide detailed protocols for establishing and utilizing lentiviral-based reporter assays to evaluate the efficacy of PROTACs containing Ligand 38.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. The PROTAC acts as a molecular bridge, with one end binding to the POI and the other end, via Ligand 38, recruiting the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Application Notes
Lentiviral-based assays are particularly advantageous for the characterization of E3 ligase ligands and their corresponding PROTACs for several reasons:
-
Stable and Homogeneous Expression: Lentiviral transduction followed by antibiotic selection creates a stable cell line with consistent expression of the target protein, reducing the variability often seen with transient transfection.[4]
-
Broad Cell Type Tropism: Lentiviral vectors can transduce a wide range of cell types, including non-dividing and primary cells, allowing for the evaluation of Ligand 38-based PROTACs in more disease-relevant models.[6]
-
Scalability for High-Throughput Screening: The stability of the reporter cell lines makes them ideal for high-throughput screening (HTS) campaigns to identify and optimize potent PROTAC molecules.
-
Quantitative and Reproducible Data: Reporter systems, such as luciferase or fluorescent proteins, provide a quantitative readout that is highly reproducible, enabling accurate determination of key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Experimental Protocols
Protocol 1: Generation of a Stable Reporter Cell Line
This protocol describes the generation of a stable cell line expressing a Protein of Interest (POI) fused to a luciferase reporter (e.g., NanoLuc®) using a lentiviral system.
Experimental Workflow
Caption: Workflow for generating a stable reporter cell line.
Materials
-
HEK293T cells (for lentivirus production)
-
Target cell line
-
Lentiviral transfer plasmid encoding POI-Luciferase and a resistance marker (e.g., puromycin)
-
Second or third-generation lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)[6]
-
Transfection reagent
-
Culture media, fetal bovine serum (FBS), and antibiotics
-
Polybrene or protamine sulfate[7]
-
Puromycin[7]
Procedure
-
Lentivirus Production (in HEK293T cells): a. One day before transfection, plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection. b. Prepare the plasmid DNA mixture: Combine the transfer plasmid, packaging plasmid, and envelope plasmid in the appropriate ratio (e.g., 4:3:1 for third-generation systems). c. Co-transfect the plasmids into the HEK293T cells using a suitable transfection reagent according to the manufacturer's protocol. d. After 12-16 hours, replace the medium with fresh growth medium. e. Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The viral particles can be used immediately or stored at -80°C.
-
Transduction of Target Cells: a. Plate the target cells in a 6-well plate one day before transduction to be ~70% confluent at the time of infection.[7] b. On the day of transduction, remove the medium and replace it with fresh medium containing polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[7][8] c. Add the lentiviral supernatant to the cells. It is recommended to test a range of viral volumes (Multiplicity of Infection - MOI) to determine the optimal transduction efficiency.[8] d. Incubate for 24 hours. After 24 hours, replace the virus-containing medium with fresh growth medium.[7]
-
Selection and Expansion of Stable Cells: a. At 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration should be predetermined by a kill curve on the parental cell line.[7] b. Replace the medium with fresh, antibiotic-containing medium every 2-3 days until non-transduced control cells are completely eliminated. c. Expand the surviving pool of stably transduced cells. Validate the expression of the POI-Luciferase fusion protein by Western blot and a baseline luciferase activity assay.
Protocol 2: Luciferase-Based Assay for Protein Degradation
This protocol details the use of the stable reporter cell line to quantify the degradation of the POI induced by a Ligand 38-based PROTAC.
Experimental Workflow
Caption: Workflow for the luciferase-based degradation assay.
Materials
-
Stable reporter cell line (from Protocol 1)
-
White, opaque 96-well or 384-well assay plates
-
Ligand 38-based PROTAC and control compounds (e.g., inactive epimer, parent inhibitor)
-
DMSO for compound dilution
-
Luciferase assay reagent (e.g., Nano-Glo®)
-
Luminometer plate reader
Procedure
-
Cell Plating: a. Trypsinize and count the stable reporter cells. b. Plate the cells in white, opaque 96-well plates at a pre-determined optimal density to ensure they are in the exponential growth phase during the assay. Incubate overnight.
-
Compound Treatment: a. Prepare serial dilutions of the Ligand 38-PROTAC and control compounds in culture medium. A typical concentration range would be from 1 pM to 10 µM. Include a DMSO-only vehicle control. b. Carefully remove the medium from the cells and add the medium containing the diluted compounds.
-
Incubation: a. Incubate the plates for the desired time points (e.g., 2, 4, 8, 16, 24 hours) at 37°C and 5% CO2.
-
Luminescence Measurement: a. Remove the plates from the incubator and allow them to equilibrate to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's protocol. c. Incubate for the recommended time to allow for cell lysis and signal stabilization. d. Measure the luminescence using a plate reader.
-
Data Analysis: a. Normalize the luminescence signal of each well to the average signal from the DMSO-treated wells (representing 100% protein level). b. Plot the normalized protein levels against the logarithm of the PROTAC concentration. c. Fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.
Protocol 3: Western Blot for Orthogonal Validation
Western blotting is used to visually confirm the degradation of the POI and to rule out artifacts from the reporter system.
Procedure
-
Cell Treatment and Lysis: a. Plate the stable reporter cells in a 6-well plate and treat with varying concentrations of the Ligand 38-PROTAC, a negative control, and a vehicle control (DMSO) for the desired time. b. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Immunoblotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody against the POI overnight at 4°C. e. Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify the band intensities using densitometry software.
Data Presentation
Quantitative data from the luciferase assay should be summarized in a clear, tabular format to allow for easy comparison between different PROTACs or experimental conditions.
Table 1: Degradation Potency and Efficacy of Ligand 38-Based PROTACs
| Compound ID | Target POI | Cell Line | Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC-38a | BRD4 | HeLa | 12 | 5.2 | 92 |
| PROTAC-38b | BRD4 | HeLa | 12 | 25.8 | 85 |
| PROTAC-38a | BRD4 | 22Rv1 | 12 | 10.1 | 88 |
| Control-Epimer | BRD4 | HeLa | 12 | >10,000 | <10 |
| Parent Inhibitor | BRD4 | HeLa | 12 | No Degradation | 0 |
Table 2: Time-Course of Degradation for PROTAC-38a (10 nM)
| Time (h) | % Protein Remaining (Normalized to DMSO) |
| 0 | 100 |
| 2 | 85 |
| 4 | 62 |
| 8 | 28 |
| 16 | 11 |
| 24 | 9 |
References
- 1. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. lentiviral integration sites: Topics by Science.gov [science.gov]
- 6. addgene.org [addgene.org]
- 7. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 8. レンチウイルス形質導入(トランスダクション)プロトコル [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting PROTAC Experiments: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on challenges related to E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to eliminate specific proteins from within a cell.[1] It works by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase.[2] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome, the cell's natural protein disposal system.[1][3]
Q2: What is the "hook effect" in PROTAC experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4][5] This results in a characteristic bell-shaped dose-response curve.[5] It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4][6]
Q3: Why is my PROTAC not causing degradation of the target protein?
Several factors can lead to a lack of degradation. Common reasons include poor cell permeability of the PROTAC, lack of engagement with the target protein or the E3 ligase within the cell, inefficient formation of a stable ternary complex, or the formation of a non-productive ternary complex that doesn't lead to ubiquitination.[6][7] It is also possible that the chosen E3 ligase is not expressed at sufficient levels in your cell line or is not appropriate for the target protein.[6]
Q4: How do I choose the right E3 ligase for my PROTAC?
The choice of E3 ligase is critical and can significantly impact the effectiveness and selectivity of your PROTAC.[8] The most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL). The selection should consider the expression levels of the E3 ligase in the target cells or tissues.[8] Recruiting an E3 ligase with a restricted expression pattern can enhance the therapeutic window.[9] The compatibility of the E3 ligase with the target protein in forming a productive ternary complex is also a key consideration.[10]
Q5: What are "off-target effects" in the context of PROTACs?
Off-target effects occur when a PROTAC causes the degradation of proteins other than the intended target.[6] This can be due to a non-selective warhead that binds to multiple proteins, or the linker influencing the degradation of proteins that are not the primary target.[6] Modifying the target-binding warhead, altering the linker, or changing the recruited E3 ligase are strategies to improve selectivity.[6]
Troubleshooting Guides
Problem 1: No or weak degradation of the target protein.
This is one of the most common challenges in PROTAC experiments. A systematic approach is necessary to pinpoint the issue.
Troubleshooting Steps:
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and the recruited E3 ligase at adequate levels using techniques like Western Blot or qPCR.[5]
-
Assess Cellular Permeability: PROTACs are often large molecules and may have poor cell permeability.[6][11] Consider performing a cellular permeability assay.
-
Confirm Target Engagement: Use cellular thermal shift assays (CETSA) or NanoBRET to confirm that the PROTAC is binding to the target protein and the E3 ligase inside the cells.[6]
-
Evaluate Ternary Complex Formation: The formation of a stable ternary complex is crucial for PROTAC activity.[12] Use biophysical assays like co-immunoprecipitation (Co-IP), TR-FRET, or AlphaLISA to assess ternary complex formation.[6][13]
-
Check for Ubiquitination: If a ternary complex forms but no degradation occurs, the complex may not be productive.[6] Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated.[7]
-
Assess Proteasome Activity: Ensure that the proteasome is active in your cells. Include a positive control, such as a known proteasome inhibitor like MG132, to confirm that proteasome activity is not compromised.[7][12]
Logical Workflow for Troubleshooting Lack of PROTAC Activity
A logical workflow for troubleshooting lack of PROTAC activity.
Problem 2: A bell-shaped dose-response curve ("Hook Effect") is observed.
This indicates that at higher concentrations, your PROTAC is less effective.
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions.[4]
-
Determine Optimal Concentration: Identify the concentration that provides the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.[5]
-
Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation at high concentrations.[4]
-
Enhance Cooperativity: The stability of the ternary complex can be influenced by cooperativity. Designing PROTACs that promote positive cooperativity can help mitigate the hook effect.[13]
The Mechanism of the PROTAC Hook Effect
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing E3 Ligase Ligand Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with E3 ligase ligands, exemplified by the hypothetical "Ligand 38."
Troubleshooting Guide
Q1: My E3 ligase ligand, "Ligand 38," shows poor aqueous solubility. What are the initial steps for troubleshooting?
Poor aqueous solubility is a common challenge for complex small molecules like E3 ligase ligands.[1][] The initial approach should involve a systematic characterization of the ligand's physicochemical properties and the exploration of simple formulation strategies.
Recommended Initial Workflow:
-
Characterize Physicochemical Properties:
-
Determine the pKa to understand its ionization behavior at different pH values.
-
Measure the LogP/LogD to quantify its lipophilicity.[3]
-
Assess its solid-state properties (e.g., crystallinity vs. amorphous state) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Metastable polymorphs can exhibit higher solubility.[1]
-
-
Preliminary Solubility Assessment:
-
Test solubility in a range of pharmaceutically acceptable solvents and co-solvents (e.g., DMSO, ethanol, PEG 400).
-
Evaluate the effect of pH on solubility by testing in different buffer systems.
-
-
Simple Formulation Approaches:
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the charged species can enhance solubility.[4]
-
Troubleshooting Workflow for Poor Ligand Solubility
Caption: A decision-making workflow for addressing poor solubility of E3 ligase ligands.
Q2: Simple formulation adjustments are insufficient. What advanced strategies can I employ to improve the solubility and bioavailability of "Ligand 38"?
For challenging compounds, more advanced formulation strategies are often necessary. These techniques aim to either modify the physical properties of the ligand or create a more favorable microenvironment for its dissolution.
Advanced Solubility Enhancement Techniques
| Strategy | Description | Key Advantages |
| Particle Size Reduction | Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4][5][6] | Can significantly improve dissolution rate; applicable to many compounds.[6] |
| Solid Dispersions | The ligand is dispersed in an inert carrier matrix at the molecular level, often in an amorphous state.[5][6] Common techniques include spray drying and hot-melt extrusion. | Can lead to supersaturated solutions, significantly increasing bioavailability.[7] |
| Complexation | Cyclodextrins can form inclusion complexes with lipophilic molecules, where the hydrophobic ligand resides within the cyclodextrin's central cavity, while the hydrophilic exterior improves aqueous solubility.[][6] | Can improve both solubility and stability. |
| Lipid-Based Formulations | The ligand is dissolved in oils, surfactants, or a combination thereof. Self-emulsifying drug delivery systems (SEDDS) are a common example, forming fine emulsions upon contact with aqueous media.[1][8] | Particularly effective for lipophilic ("grease-ball") molecules.[][5] |
| Salt Formation | For ligands with ionizable groups, forming a salt can significantly increase solubility and dissolution rate.[4][7] | A well-established and often effective method.[7] |
Frequently Asked Questions (FAQs)
Q: What is the difference between kinetic and thermodynamic solubility?
A:
-
Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a state of saturation where the rates of dissolution and precipitation are equal. The shake-flask method is a common way to determine thermodynamic solubility.[9]
-
Kinetic Solubility: This is the concentration of a compound that dissolves in a solvent under specific, non-equilibrium conditions, often determined by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer. It is a measure of how quickly a compound precipitates from a supersaturated solution. High-throughput methods like nephelometry are often used to measure kinetic solubility.[10]
For drug discovery, kinetic solubility is often measured early on for high-throughput screening, while thermodynamic solubility provides a more fundamental understanding of the compound's properties.
Q: How do I choose the right co-solvent for my ligand?
A: The principle of "like dissolves like" is a good starting point.[9] The choice of co-solvent depends on the polarity of your ligand. A screening of several pharmaceutically acceptable co-solvents is recommended. Common choices include:
-
Polar Protic Solvents: Ethanol, Propylene Glycol (PG)
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)
-
Non-Polar Solvents (for lipid-based formulations): Oils (e.g., sesame oil), fatty acid esters.
It is crucial to consider the potential toxicity and downstream experimental compatibility of the chosen co-solvent.
Q: Can modifying the linker or the E3 ligase binding moiety of a PROTAC affect its solubility?
A: Yes, modifications to the PROTAC structure can significantly impact its physicochemical properties, including solubility. The linker, in particular, plays a crucial role. Incorporating more polar or flexible linkers (e.g., with polyethylene glycol (PEG) chains) can improve aqueous solubility.[11] Similarly, optimizing the E3 ligase ligand itself can lead to better solubility profiles.[12]
Categorization of Solubility Enhancement Techniques
Caption: Overview of major strategies for improving drug solubility.
Experimental Protocols
Protocol: High-Throughput Kinetic Solubility Assay (Nephelometric Method)
This protocol outlines a general procedure for assessing the kinetic solubility of a compound like "Ligand 38" using light scattering.
1. Purpose: To rapidly determine the concentration at which a compound begins to precipitate from an aqueous buffer when added from a DMSO stock solution.
2. Materials:
-
Test Compound ("Ligand 38") dissolved in 100% DMSO (e.g., 10 mM stock).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Clear, 96-well or 384-well microtiter plates.
-
Nephelometer or plate reader capable of measuring light scattering.
-
Multichannel pipette or automated liquid handler.
3. Procedure:
-
Plate Setup: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of the microtiter plate. It is recommended to perform serial dilutions in DMSO to test a range of concentrations.
-
Add Buffer: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations (e.g., from 0.1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).[10]
-
Mix and Incubate: Mix the contents of the plate thoroughly for 30-60 seconds. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours).[10]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering above a certain threshold compared to control wells (buffer + DMSO only) indicates the formation of a precipitate.[10]
4. Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in light scattering. The data can be plotted as light scattering units versus compound concentration to determine the precipitation point.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for E3 Ligase PROTACs
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in the critical process of optimizing linker length for your Proteolysis Targeting Chimeras (PROTACs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for the target Protein of Interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting them.[1][2] The linker is not just a passive spacer; it is a critical determinant of a PROTAC's success.[2] Its primary role is to position the target protein and the E3 ligase in a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[3][4]
Q2: Why is linker length so critical for PROTAC efficacy?
Linker length directly influences the geometry and stability of the ternary complex.[5] An optimal linker length is necessary to bridge the two proteins effectively.[6]
-
If the linker is too short, it can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously and forming a stable complex.[6]
-
If the linker is too long, it can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination because the two proteins are not held in a productive orientation.[6]
Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[6]
Q3: What is the "hook effect" and how does the linker influence it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[6][7] This occurs because an excess of PROTAC molecules leads to the formation of unproductive binary complexes (either POI-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex required for degradation.[6] A well-designed linker can help mitigate this by promoting positive cooperativity, where the binding of the first protein increases the binding affinity for the second, making the ternary complex more stable even at higher concentrations.[6][8]
Q4: Besides length, what other linker properties should be considered?
Linker composition and properties significantly impact a PROTAC's overall performance:[6][]
-
Composition: The chemical makeup affects physicochemical properties. For instance, incorporating hydrophilic polyethylene glycol (PEG) chains can improve solubility and cell permeability, while alkyl chains offer flexibility.[2][10]
-
Rigidity: More rigid linkers can help pre-organize the PROTAC into a conformation that is more favorable for forming the ternary complex.[10]
-
Attachment Points: The points where the linker connects to the two ligands (the "exit vectors") are crucial. The linker should be attached at a solvent-exposed position to minimize disruption of ligand binding to their respective proteins.[2][10]
Q5: Is there a universal "optimal" linker length?
No, there is no universally optimal linker length. The ideal length is highly dependent on the specific target protein and E3 ligase pair being used.[1] It must be determined empirically for each new PROTAC system by synthesizing and testing a library of compounds with varying linker lengths.[11]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during PROTAC linker optimization in a question-and-answer format.
Problem 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation in cells.
This is a frequent challenge that typically points to issues with ternary complex formation or cellular availability.[6][7]
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Linker Length | The linker may be too short (causing steric clash) or too long (preventing a stable complex). Solution: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., adding or removing PEG or alkyl units) and test their degradation activity to identify the optimal length.[6] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations. Solution: Modify the linker to improve its properties, such as by incorporating PEG units to increase solubility.[6][] Perform cell permeability assays to confirm uptake. |
| Unproductive Ternary Complex Conformation | A ternary complex may form, but the linker orients the target protein such that its surface lysine residues are not accessible for ubiquitination. Solution: Perform an in-cell ubiquitination assay to confirm if the target is being ubiquitinated.[6] If not, redesign the linker by changing its attachment points or rigidity to alter the relative orientation of the two proteins.[6] |
Problem 2: I am observing a significant "hook effect" where degradation efficiency decreases at higher PROTAC concentrations.
This indicates the preferential formation of unproductive binary complexes at high concentrations.[7]
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Linker Design | The linker may not be effectively promoting positive cooperativity in the ternary complex.[6] Solution: Modify the linker to be more rigid, which can pre-organize the PROTAC into a conformation that favors ternary complex formation.[12] This can enhance the stability of the ternary complex relative to the binary ones, thus mitigating the hook effect. |
| High PROTAC Concentration | The effect is inherent to the PROTAC mechanism but can be managed. Solution: Characterize the dose-response curve thoroughly to identify the optimal concentration range for maximal degradation (the "sweet spot") and avoid using concentrations that are well into the hook effect range for functional experiments.[8] |
Section 3: Data Presentation
Quantitative data from linker optimization studies are summarized below to illustrate the impact of linker length on efficacy.
Table 1: Impact of Linker Length on PROTAC Efficacy (Case Studies)
| Target Protein | E3 Ligase Recruited | Optimal Linker Length (atoms) | Optimal DC₅₀ | Max Degradation (Dₘₐₓ) | Reference |
| Estrogen Receptor α (ERα) | VHL | 16 | ~1 µM | >80% | [1] |
| TBK1 | VHL | 21 | 3 nM | 96% | [11][13] |
| EGFR L858R | VHL | Not specified | 3.3 - 5.0 nM | Not specified | [14] |
| EGFR L858R | CRBN | Not specified | 11 - 25 nM | Not specified | [14] |
Note: DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved.
Section 4: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Protein Degradation Quantification
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[15]
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[15]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[15]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.[16]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.[15]
Protocol 2: Ternary Complex Formation Assessment (NanoBRET™ Assay)
This live-cell assay monitors the formation of the ternary complex in real-time.[17][18]
-
Cell Preparation: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.[19]
-
Assay Setup: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
PROTAC Treatment: Add the PROTAC compound at various concentrations to the wells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC₅₀ for complex formation.
Protocol 3: In-Cell Target Ubiquitination Assay via Co-Immunoprecipitation (Co-IP)
This protocol determines if the target protein is ubiquitinated following PROTAC treatment.[20][21]
-
Cell Treatment: Transfect cells with a plasmid expressing HA-tagged ubiquitin. Treat the cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor is crucial to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., N-Ethylmaleimide, NEM) to preserve the ubiquitination state.[21]
-
Immunoprecipitation: Incubate the cleared cell lysates with an antibody specific to the target protein overnight at 4°C. Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with an anti-HA antibody to detect the ubiquitinated target protein, which will appear as a high-molecular-weight smear. Also, probe a separate blot with an anti-target protein antibody to confirm successful immunoprecipitation.
Section 5: Visual Guides
Diagrams of Key Processes and Logic
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Logical outcomes of varying PROTAC linker lengths.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
- 21. Probing protein ubiquitination in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: E3 Ligase Ligand Pomalidomide & PROTAC Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What is pomalidomide and how does it function as an E3 ligase ligand in a PROTAC?
A1: Pomalidomide is an immunomodulatory drug (IMiD) that functions as a "molecular glue." It binds directly to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] In the context of a PROTAC, pomalidomide serves as the E3 ligase-recruiting moiety. The PROTAC, a heterobifunctional molecule, brings a target protein of interest (POI) into close proximity with the CRBN E3 ligase complex. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
Q2: What are the primary off-target effects associated with pomalidomide-based PROTACs?
A2: Off-target effects can be categorized into two main types:
-
Degradation-dependent off-targets: The pomalidomide moiety itself can recruit endogenous proteins, known as "neosubstrates," to CRBN for degradation. A well-documented off-target class for pomalidomide-based PROTACs is zinc-finger (ZF) proteins, such as ZFP91 and SALL4.[3] This can occur independently of the intended target protein.
-
Degradation-independent off-targets: The warhead (POI-binding ligand) of the PROTAC may bind to and inhibit other proteins besides the intended target, especially if it is a multi-kinase inhibitor. For example, a dovitinib-based warhead might inhibit other kinases like FGFRs or VEGFRs.[4]
Q3: How can I detect off-target degradation caused by my pomalidomide-based PROTAC?
A3: The gold standard for identifying off-target protein degradation is unbiased global proteomic analysis using mass spectrometry (MS). This technique allows for the quantification of thousands of proteins in cells treated with your PROTAC versus a control, revealing any unintended protein degradation.[1][3] Off-target degradation can then be validated using targeted methods like Western blotting .[4]
Q4: What are the known clinical side effects of pomalidomide that might be relevant to my research?
A4: In clinical use, pomalidomide is associated with hematologic toxicities such as neutropenia, anemia, and thrombocytopenia.[5][6] There is also an increased risk of venous thromboembolism (VTE).[5] While these effects are observed in patients, they underscore the potent biological activity of the pomalidomide scaffold and the importance of assessing its effects in relevant cellular models.
Data Presentation: Ligand Affinities & Degrader Potency
The following tables summarize key quantitative data for pomalidomide and representative pomalidomide-based PROTACs.
Table 1: Binding Affinities of Pomalidomide to CRBN
| Compound | Binding Affinity (K | Binding Affinity (IC | Assay Method |
| Pomalidomide | ~157 nM[7] | 1.2 µM - 3 µM[8][9] | Competitive Titration, Competitive Binding Assay |
Table 2: Comparative Degradation Potency (DC50) and Efficacy (Dmax) of Pomalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC | D | Reference |
| ZQ-23 | HDAC8 | - | 147 | 93 | [10] |
| Compound 16 | EGFR^WT^ | A549 | 32.9 | 96 | [11] |
| ARV-825 | BRD4 | RS4;11 | <1 | >95 | [12] |
DC50: Concentration of PROTAC required to degrade 50% of the target protein.
Dmax: Maximum percentage of target protein degradation achieved.
Visualized Workflows and Pathways
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Two primary mechanisms of PROTAC off-target effects.
Caption: A logical workflow for mitigating PROTAC off-target effects.
Troubleshooting Guide
| Issue Encountered | Possible Causes | Suggested Mitigation Strategy |
| Degradation of unintended proteins (validated by Western blot) | Pomalidomide moiety is recruiting endogenous neosubstrates (e.g., zinc-finger proteins).[3] | Strategy 1: Modify Linker Position. Synthesize a new PROTAC where the linker attaches to the C5 position of the pomalidomide phthalimide ring. This has been shown to reduce the recruitment of zinc-finger proteins.[3][13] Strategy 2: Use Controls. Synthesize a control PROTAC with a different linker position to confirm the off-target is pomalidomide-dependent.[4] |
| High cell toxicity at concentrations that do not cause on-target degradation | The warhead of the PROTAC has off-target inhibitory activity.[4] | Strategy 1: Kinome Profiling. Perform a kinome-wide selectivity scan to identify off-target kinases inhibited by the warhead.[4] Strategy 2: Use a Non-degrading Control. Synthesize a control molecule with an inactive E3 ligase ligand to assess if the toxicity is independent of degradation.[14] |
| Lack of on-target degradation | 1. Poor cell permeability. 2. Inefficient ternary complex formation. 3. Low expression of CRBN in the cell line.[15] | Strategy 1: Assess Permeability. Use assays like the cellular thermal shift assay (CETSA) to confirm target engagement in cells.[4] Strategy 2: Confirm CRBN Expression. Use Western blot or qPCR to verify that your cell model expresses sufficient levels of CRBN.[14][15] |
| "Hook Effect" observed (loss of degradation at high PROTAC concentrations) | Formation of unproductive binary complexes (POI-PROTAC or PROTAC-CRBN) that prevent the formation of the productive ternary complex.[11] | Strategy 1: Titrate Concentration. Perform a detailed dose-response curve to identify the optimal concentration range for degradation. Strategy 2: Lower E3 Ligase Affinity. Paradoxically, a lower-affinity E3 ligase ligand can sometimes improve degradation by facilitating faster PROTAC turnover. |
Experimental Protocols
Protocol 1: Quantitative Western Blotting for Protein Degradation
This protocol is used to quantify the levels of a specific target protein following PROTAC treatment.[2]
-
Cell Culture and Treatment: Plate cells at a desired density in 6-well plates. Allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC
ngcontent-ng-c4139270029="" class="ng-star-inserted">50and Dmaxvalues.[16]
Protocol 2: Sample Preparation for Global Proteomics (Mass Spectrometry)
This protocol outlines the preparation of cell lysates for an unbiased assessment of PROTAC selectivity.[16]
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration near its DC
50value for the target protein. Include a vehicle control. Use a treatment time sufficient to observe on-target degradation (e.g., 8-24 hours). -
Harvest and Lysis: Harvest and lyse cells as described in the Western blot protocol (Step 2).
-
Protein Digestion: Quantify the protein concentration. Take an equal amount of protein from each sample (e.g., 20-50 µg). Perform in-solution or S-Trap digestion to break down proteins into peptides using an enzyme like trypsin.
-
Peptide Cleanup: Desalt the resulting peptide mixtures using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with MS analysis.
-
LC-MS/MS Analysis: Analyze the cleaned peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument will separate the peptides and identify and quantify them based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to process the raw MS data. Identify proteins and perform label-free quantification (LFQ) or tandem mass tag (TMT) based quantification to determine the relative abundance of each protein between the PROTAC-treated and control samples. Proteins with significantly reduced abundance in the treated sample are potential off-targets.
Protocol 3: NanoBRET™ Ternary Complex Assay
This bioluminescence resonance energy transfer (BRET) assay can be used to confirm the formation of a ternary complex between CRBN and an off-target protein in living cells.[3]
-
Cell Line Generation: Create a stable cell line that expresses the identified off-target protein (e.g., ZFP91) fused to a NanoLuc® (NLuc) luciferase.[3]
-
Transient Transfection: Transiently transfect these cells with a plasmid encoding for HaloTag®-fused CRBN (HT-CRBN).
-
Treatment: Treat the transfected cells with the NanoBRET™ 618 ligand (a fluorophore that binds to the HaloTag®) and a dose-response of the PROTAC.
-
BRET Measurement: Measure both the donor (NLuc) emission and the acceptor (NanoBRET™ 618) emission using a plate reader equipped for BRET analysis.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio upon PROTAC addition indicates the formation of a ternary complex between the NLuc-fused off-target and HT-CRBN.[3]
References
- 1. sapient.bio [sapient.bio]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Addressing Cellular Resistance to E3 Ligase Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during experiments involving E3 ligase ligands for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cellular resistance to targeted protein degraders like PROTACs and molecular glues?
Cellular resistance to targeted protein degraders can arise from various factors that interfere with the formation of a productive ternary complex (Target Protein-Degrader-E3 Ligase) or the subsequent ubiquitination and proteasomal degradation of the target protein. Key mechanisms include:
-
Mutations in the Target Protein: Alterations in the amino acid sequence of the target protein can prevent or weaken the binding of the degrader, thereby hindering the formation of the ternary complex.
-
Mutations or Altered Expression of E3 Ligase Components: Genomic alterations, such as mutations or deletions, in the components of the E3 ligase complex (e.g., CUL4, CRBN) can impair its function.[1] Decreased expression of the E3 ligase can also limit the availability of the machinery required for degradation.
-
Modifications of the Ternary Complex Interface: Mutations at the interface where the target protein and the E3 ligase interact within the ternary complex can disrupt the productive ubiquitination of the target.[2]
-
Drug Efflux: Increased activity of cellular pumps that actively remove the degrader from the cell can reduce its intracellular concentration to sub-therapeutic levels.
-
Activation of Compensatory Pathways: Cells may upregulate parallel signaling pathways to compensate for the degradation of the target protein, thereby mitigating the therapeutic effect.
Q2: What is the "hook effect" and how can I mitigate it in my experiments?
The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[3][4] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Test a broad range of degrader concentrations to identify the optimal concentration for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.[3][4]
-
Test Lower Concentrations: Focus on nanomolar to low micromolar concentration ranges to pinpoint the "sweet spot" for degradation.[3]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that promote positive cooperativity in the formation of the ternary complex. This can be achieved by optimizing the linker and the ligands to create more stable and productive ternary complexes.[3]
-
Utilize Biophysical Assays: Employ techniques like TR-FRET, SPR, or ITC to directly measure the formation and stability of the ternary complex at different PROTAC concentrations.[3]
Troubleshooting Guides
Issue 1: Reduced or No Target Protein Degradation
This is a common issue that can stem from multiple factors. Follow this step-by-step guide to identify and resolve the problem.
Step 1: Verify Compound Integrity and Cellular Uptake
-
Possible Cause: The degrader molecule may be unstable in the experimental conditions or may not be efficiently entering the cells.
-
Troubleshooting:
-
Assess Compound Stability: Check the stability of your compound in the cell culture medium over the time course of your experiment.
-
Confirm Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[3] Consider modifying the linker to improve physicochemical properties or employing prodrug strategies.[3] Use cellular thermal shift assays (CETSA) or NanoBRET to confirm target engagement within the cell.[3]
-
Step 2: Confirm E3 Ligase Expression and Engagement
-
Possible Cause: The chosen E3 ligase may not be expressed at sufficient levels in the cell line of interest, or the degrader may not be effectively binding to it.
-
Troubleshooting:
-
Check E3 Ligase Expression: Confirm the expression of the target E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR.[4]
-
Verify Ligand Binding: Use biophysical assays like TR-FRET or SPR to confirm that the E3 ligase ligand portion of your degrader is binding to the E3 ligase.
-
Step 3: Evaluate Ternary Complex Formation and Productivity
-
Possible Cause: A stable and productive ternary complex may not be forming, or the formed complex may not be in a conformation suitable for ubiquitination.
-
Troubleshooting:
-
Assess Ternary Complex Formation: Use biophysical assays such as TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[3]
-
Perform Ubiquitination Assays: Conduct in-cell or in vitro ubiquitination assays to determine if the target protein is being ubiquitinated in the presence of the degrader.[3] A lack of ubiquitination suggests a problem with the geometry of the ternary complex, which may require linker redesign.[3]
-
Step 4: Investigate the Ubiquitin-Proteasome System
-
Possible Cause: The cellular machinery for protein degradation may be compromised.
-
Troubleshooting:
-
Use Proteasome Inhibitors: As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) to see if the target protein levels increase. This will confirm that the protein is normally degraded by the proteasome.
-
Standardize Cell Culture Conditions: Cell passage number, confluency, and overall health can impact the efficiency of the ubiquitin-proteasome system.[3] Maintain consistent cell culture practices.[3]
-
Logical Workflow for Troubleshooting Lack of Degradation
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Issue 2: Increased Off-Target Effects
Off-target effects occur when the degrader promotes the degradation of proteins other than the intended target.
Step 1: Assess the Selectivity of the Target-Binding Ligand
-
Possible Cause: The ligand used to bind the target protein may have affinity for other proteins.
-
Troubleshooting:
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[3]
-
Perform Global Proteomics: Use techniques like mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with your compound. Shorter treatment times are recommended to distinguish direct from indirect effects.[5]
-
Step 2: Modify the Linker
-
Possible Cause: The linker's length and composition can influence the conformation of the ternary complex, potentially bringing unintended proteins in proximity to the E3 ligase.
-
Troubleshooting:
-
Systematically Vary Linker Length and Composition: Synthesize and test a panel of degraders with different linkers to identify one that improves selectivity.[3]
-
Step 3: Change the E3 Ligase
-
Possible Cause: Different E3 ligases have distinct endogenous substrates and may form different off-target ternary complexes.
-
Troubleshooting:
-
Test Alternative E3 Ligase Ligands: If possible, synthesize degraders that recruit a different E3 ligase (e.g., switch from a CRBN-based to a VHL-based degrader).[3]
-
Data Presentation
Table 1: Example Data for Troubleshooting Lack of Degradation
| Experimental Step | Parameter | Expected Result | Observed Result | Interpretation |
| Compound Stability | % Compound remaining after 24h in media | > 90% | 30% | Compound is unstable. |
| Cellular Uptake | Target Engagement (CETSA) | Shift in melting curve | No shift | Poor cell permeability. |
| E3 Ligase Expression | Western Blot for CRBN | Visible band | No band | Cell line does not express CRBN. |
| Ternary Complex | TR-FRET Signal | Increased signal with PROTAC | No change in signal | No ternary complex formation. |
| Ubiquitination | In-cell Ubiquitination Assay | Increased target ubiquitination | No change | Unproductive ternary complex. |
Experimental Protocols
Protocol 1: In-Cell Ubiquitination Assay
This protocol is used to determine if the target protein is ubiquitinated in the presence of the degrader.
Materials:
-
Cells expressing the target protein
-
Degrader compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against the target protein
-
Antibody against ubiquitin
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot apparatus
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the degrader compound at the desired concentration and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect ubiquitinated forms of the target protein. A smear of high molecular weight bands indicates polyubiquitination.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay quantitatively measures the formation of the ternary complex in solution.
Materials:
-
Fluorescently labeled target protein (e.g., with a donor fluorophore like terbium)
-
Fluorescently labeled E3 ligase (e.g., with an acceptor fluorophore like fluorescein)
-
Degrader compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Methodology:
-
Assay Setup: In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.[4]
-
Compound Addition: Add a serial dilution of the degrader compound to the wells. Include a control with no degrader.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.[4]
-
Measurement: Measure the FRET signal on the microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.[4]
-
Data Analysis: Plot the TR-FRET ratio (acceptor emission / donor emission) as a function of the degrader concentration. An increase in the FRET signal indicates the formation of the ternary complex.[6]
Visualizations
Signaling Pathway: Ubiquitin-Proteasome System
Caption: Overview of the PROTAC-mediated protein degradation pathway.
Experimental Workflow: TR-FRET Assay
Caption: A simplified workflow for a TR-FRET based ternary complex assay.
References
Improving the in vivo stability of E3 ligase Ligand 38
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of E3 ligase ligands, a critical component of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor in vivo stability for E3 ligase ligands and the PROTACs they are part of?
Poor in vivo stability of E3 ligase ligands and their corresponding PROTACs can stem from several factors. These molecules are often large and may violate traditional drug-like properties, such as Lipinski's "rule of five," leading to challenges with solubility and permeability.[1] Metabolic instability is a primary concern, with moieties prone to cytochrome P450 (CYP)-mediated metabolism being a common liability.[2] Furthermore, the chemical nature of the linker and the ligand itself can lead to hydrolysis or other forms of chemical degradation in a physiological environment.[3]
Q2: How does the choice of E3 ligase affect the in vivo stability of a PROTAC?
The choice of E3 ligase is a critical determinant of a PROTAC's success, influencing not only degradation efficiency but also its pharmacokinetic properties.[4] Different E3 ligases have varying expression levels across different tissues, which can impact the tissue-specific activity and potential toxicity of the PROTAC.[2] Ligands for widely used E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) have been extensively studied and optimized for drug-like properties, including stability.[4] However, expanding to novel E3 ligases may introduce new challenges related to the inherent stability of the new ligands.[5]
Q3: What is the "hook effect" and how can it impact the interpretation of in vivo experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. In in vivo studies, this can lead to a misleading interpretation of dose-response relationships, where a higher dose might appear less effective. Therefore, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[6]
Q4: What are some strategies to improve the oral bioavailability of PROTACs?
Improving the oral bioavailability of PROTACs is a significant challenge due to their size and physicochemical properties. Strategies to address this include optimizing the E3 ligase ligand and the linker to enhance properties like solubility and permeability.[3] Introducing fluorine atoms into the aromatic rings of CRBN ligands, for instance, has been shown to improve druggability.[3] Prodrug strategies, which mask polar groups to improve cell uptake, can also be employed.[6] Careful balancing of hydrophilic and lipophilic properties is essential during the optimization process.[1]
Troubleshooting Guides
Problem: Low or No Target Degradation in Animal Models
| Possible Cause | Suggested Solution |
| Poor Pharmacokinetics (PK) | 1. Perform a PK study: Analyze plasma and tumor concentrations of the PROTAC over time to assess exposure. 2. Optimize the PROTAC structure: Modify the E3 ligase ligand, linker, or target-binding ligand to improve metabolic stability and reduce clearance.[2] 3. Consider alternative formulations: Test different, well-tolerated vehicles to improve solubility and absorption.[7] |
| Insufficient Dose | 1. Conduct a dose-escalation study: Determine the optimal concentration for target degradation while monitoring for the "hook effect".[7] 2. Adjust dosing frequency: Based on PK data, modify the dosing schedule to maintain therapeutic concentrations at the target site.[7] |
| Metabolic Instability | 1. In vitro metabolic stability assays: Use liver microsomes or hepatocytes to identify metabolically liable spots on the molecule. 2. Structural modifications: Replace metabolically unstable groups with more stable moieties.[2] Consider using regioisomers or stereoisomers with improved in vivo performance.[2] |
| Poor Cell Permeability | 1. Assess cell permeability: Use in vitro assays like PAMPA or Caco-2 to determine the permeability of the PROTAC. 2. Chemical modifications: Introduce features that favor cell uptake or employ prodrug strategies to mask polar groups.[6] |
Problem: Observed In Vivo Toxicity
| Possible Cause | Suggested Solution |
| Formulation-Related Toxicity | 1. Include a vehicle-only control group: This will help to assess the toxicity of the formulation components themselves.[7] 2. Test alternative formulations: Explore different, well-tolerated vehicles.[7] |
| Off-Target Effects | 1. Optimize the target-binding warhead: Use a more selective binder for the protein of interest.[6] 2. Modify the linker: Systematically vary the linker length and composition to improve selectivity, as it can influence the conformation of the ternary complex.[6] 3. Change the E3 ligase: Different E3 ligases may have different off-target profiles.[6] |
| On-Target Toxicity | 1. Reduce the dose: If the toxicity is related to the degradation of the target protein, a lower dose might be effective with an acceptable safety margin. 2. Consider tissue-specific E3 ligases: Recruiting E3 ligases with restricted tissue expression could limit toxicity to specific organs.[2] |
Key Experiments and Protocols
Protocol 1: In Vivo Efficacy Study
-
Animal Model: Select an appropriate animal model, such as female immunodeficient mice (e.g., NOD-SCID) bearing relevant tumor xenografts (e.g., MCF-7 for ER+ breast cancer).[7]
-
Compound Formulation: Prepare the PROTAC in a suitable vehicle based on prior solubility and tolerability studies.[7]
-
Dosing: Administer the compound and a vehicle control to respective groups of animals via the chosen route (e.g., oral gavage) at a predetermined dose and schedule.[7]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.[7]
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of general toxicity.[7]
-
Pharmacodynamic Analysis: At the end of the study or at interim time points, collect tumor and plasma samples.[7]
-
Target Degradation Assessment: Analyze tumor lysates by Western blot or mass spectrometry to quantify the levels of the target protein relative to a loading control and the vehicle control group.[7]
-
Data Analysis: Calculate tumor growth inhibition and correlate it with the extent of target degradation.[7]
Protocol 2: Thermal Shift Assay (TSA) for Ligand Binding and Stability
-
Protein Preparation: Purify the recombinant E3 ligase or target protein.
-
Reagent Preparation: Prepare a solution of the protein, the ligand of interest at various concentrations, and an environmentally sensitive fluorescent dye (e.g., SYPRO Orange).[8]
-
Thermal Denaturation: Use a real-time PCR instrument to slowly heat the samples. The dye will fluoresce as it binds to the hydrophobic regions of the protein that become exposed upon denaturation.[8]
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature.
-
Data Analysis: Determine the melting temperature (Tm) of the protein under each condition. An increase in Tm in the presence of the ligand indicates binding and stabilization of the protein.[8]
Visualizations
Caption: Mechanism of action for a PROTAC, leading to protein degradation.
Caption: Troubleshooting workflow for poor in vivo efficacy of a PROTAC.
Caption: The ubiquitin-proteasome system (UPS) pathway.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. precisepeg.com [precisepeg.com]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in E3 ligase Ligand 38 experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with E3 ligase Ligand 38 and related targeted protein degradation technologies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in targeted protein degradation?
This compound is a small molecule designed to bind to a specific E3 ubiquitin ligase. In the context of technologies like Proteolysis Targeting Chimeras (PROTACs), this ligand is a crucial component of a heterobifunctional molecule. The PROTAC, which also includes a ligand for a protein of interest (POI) and a chemical linker, brings the E3 ligase into close proximity with the POI. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common pitfalls in your this compound experiments.
Problem 1: Low or No Degradation of the Target Protein
Symptom: Western blot analysis shows minimal or no reduction in the levels of your protein of interest (POI) after treatment with your Ligand 38-based degrader.
Possible Causes and Solutions:
-
Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.
-
Troubleshooting:
-
Assess Cell Permeability: Employ assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the compound's ability to cross membranes.
-
Modify Linker: Synthesize analogs with linkers that have improved physicochemical properties, such as increased solubility or reduced polarity.
-
-
-
Insufficient Ternary Complex Formation: The degrader may not be effectively bringing together the E3 ligase and the POI.
-
Troubleshooting:
-
Verify Target Engagement: Confirm that your degrader binds to both the E3 ligase and the POI independently using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Optimize Linker: The length and composition of the linker are critical. Systematically vary the linker length and composition to facilitate more stable ternary complex formation.[1]
-
Perform Co-Immunoprecipitation (Co-IP): This experiment can confirm the formation of the ternary complex in a cellular context.
-
-
-
Suboptimal E3 Ligase Expression: The cell line used may not express sufficient levels of the E3 ligase that Ligand 38 targets.
-
Troubleshooting:
-
Quantify E3 Ligase Levels: Use qPCR or Western blot to determine the expression levels of the target E3 ligase in your cell line.
-
Select an Appropriate Cell Line: Choose a cell line known to have high expression of the relevant E3 ligase.
-
-
-
Inefficient Ubiquitination or Proteasomal Degradation: The ternary complex may form, but the subsequent steps of ubiquitination and degradation are impaired.
-
Troubleshooting:
-
Perform an In-Cell Ubiquitination Assay: This will determine if the POI is being ubiquitinated upon treatment with your degrader.
-
Check Proteasome Activity: Ensure the proteasome is functional in your cell line. You can use a proteasome activity assay or treat with a known proteasome inhibitor as a control.
-
-
Problem 2: The "Hook Effect" - Reduced Degradation at High Concentrations
Symptom: The dose-response curve for your degrader is bell-shaped, with maximal degradation at an intermediate concentration and reduced degradation at higher concentrations.[2]
Possible Cause:
At high concentrations, the PROTAC forms non-productive binary complexes with either the POI or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[3]
Solutions:
-
Extend the Dose-Response Range: Use a wider range of concentrations, especially in the lower nanomolar to micromolar range, to accurately identify the optimal concentration for maximal degradation (Dmax) and the DC50 value.[4]
-
Enhance Ternary Complex Cooperativity:
-
Rational Linker Design: Modify the linker to introduce favorable protein-protein interactions between the E3 ligase and the POI, which can stabilize the ternary complex over the binary ones.[2]
-
Biophysical Analysis: Use techniques like TR-FRET or SPR to measure the cooperativity of ternary complex formation. Positive cooperativity can help mitigate the hook effect.[5]
-
Problem 3: Off-Target Effects and Cellular Toxicity
Symptom: You observe degradation of proteins other than your intended target, or significant cell death that is not correlated with the degradation of your POI.
Possible Causes and Solutions:
-
Promiscuous Binding of the Degrader: The warhead or the E3 ligase ligand may bind to other proteins.
-
Troubleshooting:
-
Proteomics Profiling: Use quantitative mass spectrometry to identify all proteins that are degraded upon treatment with your compound.
-
Optimize the Warhead: If the off-target effects are due to the warhead, consider using a more selective binder for your POI.
-
-
-
Degradation of Endogenous Substrates of the E3 Ligase: Some E3 ligase ligands, particularly those based on immunomodulatory drugs (IMiDs) for Cereblon (CRBN), can induce the degradation of endogenous neosubstrates.[6]
-
Troubleshooting:
-
Modify the E3 Ligase Ligand: Structural modifications to the E3 ligase ligand can reduce its ability to degrade endogenous substrates.[7]
-
Use Appropriate Controls: Always include a negative control PROTAC that is unable to bind the E3 ligase to distinguish between on-target and off-target effects.
-
-
-
General Cellular Toxicity: High concentrations of the degrader or its solvent (e.g., DMSO) can be toxic to cells.
Data Presentation: Quantitative Parameters in Degradation Experiments
The following tables provide typical ranges for key parameters in PROTAC experiments. These values are context-dependent and should be empirically determined for your specific system.
| Parameter | Typical Range | Notes |
| PROTAC Concentration | 1 nM - 10 µM | A wide range is recommended to identify the optimal concentration and observe the hook effect.[5] |
| DC50 (Potent Degrader) | < 100 nM | The concentration at which 50% of the target protein is degraded.[10] |
| DC50 (Moderate Degrader) | 100 nM - 1 µM | |
| Dmax (Maximum Degradation) | > 80% | The maximal percentage of protein degradation achieved.[10] |
| Incubation Time | 4 - 24 hours | Time-course experiments are crucial to determine the optimal degradation window.[11] |
| Control Compound | Concentration | Purpose |
| Proteasome Inhibitor (MG132) | 5 - 50 µM | To confirm that degradation is proteasome-dependent and to accumulate ubiquitinated species for detection.[1] |
| Negative Control PROTAC | Same as active PROTAC | A structurally similar molecule that does not bind the E3 ligase or POI to control for off-target effects.[12] |
| Parent Warhead/Inhibitor | Equimolar to PROTAC | To distinguish between degradation and simple target inhibition.[11] |
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol is used to determine the extent of POI degradation following treatment with a Ligand 38-based degrader.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treat cells with a serial dilution of your degrader (e.g., 1 nM to 10 µM) and controls (vehicle, negative control PROTAC).
-
Incubate for a predetermined time (e.g., 16 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and quantify band intensity using densitometry software.[13][14]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the formation of the POI-Degrader-E3 Ligase ternary complex in cells.
-
Cell Treatment and Lysis:
-
Treat cells with the degrader at its optimal concentration and a vehicle control for a short duration (e.g., 2-4 hours).
-
Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) to stabilize the complex.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with an antibody against the E3 ligase (or the POI) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel.
-
Perform a Western blot and probe for the POI and the E3 ligase to confirm their co-precipitation.[15]
-
Protocol 3: In-Cell Ubiquitination Assay
This assay determines if the POI is ubiquitinated upon degrader treatment.
-
Cell Treatment:
-
Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
-
Denaturing Lysis and Immunoprecipitation:
-
Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein interactions.
-
Dilute the lysate to reduce the SDS concentration and immunoprecipitate the POI using a specific antibody.
-
-
Western Blot Analysis:
Visualizations
Caption: PROTAC-Mediated Protein Degradation Pathway.
Caption: Logical workflow for troubleshooting low degradation.
Caption: Logical relationship of the PROTAC hook effect.
References
- 1. MG-132 | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. bio-rad.com [bio-rad.com]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. sinobiological.com [sinobiological.com]
- 8. sinobiological.com [sinobiological.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Degradation Efficiency of E3 Ligase Ligand 38
Welcome to the technical support center for E3 ligase Ligand 38. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of Ligand 38 in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a PROTAC utilizing Ligand 38?
A: A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds your protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2][3] In this case, that recruiter is Ligand 38. The PROTAC works by acting as a bridge, bringing the POI into close proximity with the E3 ligase engaged by Ligand 38.[4] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 Ligase), which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[] The polyubiquitinated POI is then recognized and degraded by the cell's proteasome, while the PROTAC molecule can be recycled to induce further degradation.[4][6]
dot
Caption: Mechanism of action for a Ligand 38-based PROTAC.
Q2: What are the key factors influencing the degradation efficiency of my Ligand 38-based PROTAC?
A: The efficiency of a PROTAC is a multi-faceted issue, extending beyond simple binding affinity. Key factors include:
-
Ternary Complex Formation and Stability: The ability of the PROTAC to effectively bring together the target protein and the E3 ligase into a stable and productive ternary complex is paramount.[7][8][9] The stability of this complex is often more predictive of degradation potency than the binary binding affinity of the PROTAC to its targets.[10]
-
Linker Optimization: The length, composition, and attachment points of the linker are critical.[9][11] The linker dictates the geometry of the ternary complex, and an improperly designed linker can result in an unproductive orientation that prevents efficient ubiquitination.[9][12]
-
Cellular Permeability and Stability: PROTACs are often large molecules that may have poor physicochemical properties, leading to low cell permeability or instability in cell culture media.[2][13][14] If the PROTAC cannot reach its intracellular targets, degradation will not occur.
-
E3 Ligase Expression: The target cells must express the E3 ligase that Ligand 38 recruits. It is essential to confirm its presence and relative abundance in your experimental model.[1][9]
Q3: What are the critical quantitative parameters to measure when evaluating my PROTAC's performance?
A: Two key parameters are used to quantify the effectiveness of a PROTAC:
-
DC₅₀ (Half-maximal Degradation Concentration): This is the concentration of the PROTAC required to induce 50% degradation of the target protein.[15][16] A lower DC₅₀ value indicates higher potency.
-
Dₘₐₓ (Maximum Degradation): This represents the maximum percentage of protein degradation that can be achieved at any concentration of the PROTAC.[15][16] A higher Dₘₐₓ value indicates greater efficacy.
Troubleshooting Guide
Problem: Low or No Target Degradation
Q: My PROTAC with Ligand 38 is not degrading the target protein, or the degradation is very weak. What are the common causes and how can I troubleshoot this?
A: A lack of degradation is a common challenge. Follow this systematic troubleshooting workflow to identify the bottleneck in the process.[1][13]
dot
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Problem: The "Hook Effect"
Q: I'm observing a decrease in target degradation at high concentrations of my PROTAC. What is the "hook effect" and how can I mitigate it?
A: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[13] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[13]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., from picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation.[13]
-
Enhance Ternary Complex Cooperativity: Redesign the PROTAC, particularly the linker, to promote positive cooperativity. Cooperative binding stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.[6][13]
-
Utilize Biophysical Assays: Use techniques like TR-FRET or SPR to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the hook effect with the saturation of binary complexes.[13]
dot
References
- 1. biocompare.com [biocompare.com]
- 2. contractpharma.com [contractpharma.com]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 16. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
Overcoming poor cell permeability of E3 ligase Ligand 38
Welcome to the technical support center for E3 Ligase Ligand 38. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges, particularly the poor cell permeability associated with Ligand 38 and PROTACs derived from it.
Frequently Asked Questions (FAQs)
Q1: My PROTAC incorporating Ligand 38 is potent in biochemical assays but shows no target degradation in my cell-based experiments. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability of the PROTAC molecule.[1] Ligand 38, like many components of PROTACs, contributes to a high molecular weight and large polar surface area, which can hinder its ability to cross the cell membrane and reach its intracellular E3 ligase target.[2][3] It is crucial to experimentally determine the intracellular availability of your compound.
Q2: What physicochemical properties of Ligand 38 and derived PROTACs typically contribute to poor cell permeability?
A2: PROTACs are often categorized as "beyond Rule of 5" (bRo5) molecules. Key properties that limit their permeability include:
-
High Molecular Weight (MW): Typically over 800 Da, significantly higher than the 500 Da guideline for orally available drugs.[3][4]
-
Large Polar Surface Area (PSA): An increased number of polar atoms reduces passive diffusion across the lipid bilayer.
-
High Number of Hydrogen Bond Donors (HBDs): Molecules with many HBDs struggle to permeate cell membranes.[3][5]
-
Low Lipophilicity: While some lipophilicity is required, a careful balance must be struck to maintain solubility.
Q3: How can I quantitatively measure the cell permeability of my Ligand 38-based PROTAC?
A3: Several assays can be used to assess cell permeability and intracellular compound availability:
-
NanoBRET™ Target Engagement (TE) Intracellular E3 Ligase Assay: This is a highly recommended method that measures the apparent affinity of the ligand for the E3 ligase in both live and permeabilized cells. The difference in potency directly quantifies the compound's intracellular availability.[6][7]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A cell-free, high-throughput assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[3][8]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal barrier, providing insights into passive permeability and the potential for active transport or efflux.[9]
Q4: What are the primary strategies to improve the cell permeability of a PROTAC built with Ligand 38?
A4: Improving permeability often requires medicinal chemistry optimization. Key strategies include:
-
Linker Optimization: Modifying the linker that connects Ligand 38 to the target protein ligand can have a significant impact. Using shorter, more rigid, or lipophilic linkers (e.g., incorporating piperazine or piperidine moieties) can improve permeability.[4]
-
Prodrug Approach: Temporarily masking polar functional groups (like hydroxyls or carboxylates) with lipophilic, cleavable groups (e.g., esters) can enhance membrane crossing. These groups are then removed by intracellular enzymes to release the active PROTAC.[4][10][11]
-
Reduce Hydrogen Bond Donors: For example, substituting an amide bond in the linker or ligand with an ester can reduce the HBD count and improve permeability, though this may impact binding affinity and should be tested.[3][8]
-
Structure-Activity Relationship (SAR) Studies: Systematically altering the structure of the PROTAC and measuring the effect on permeability and degradation activity can guide the design of more effective molecules.
Troubleshooting Guide
This guide addresses the common problem of a Ligand 38-based PROTAC failing to induce target protein degradation in a cellular context.
Problem: No or insufficient degradation of the target protein is observed in cells.
Caption: Troubleshooting workflow for inactive PROTACs.
Quantitative Data Summary
Optimizing physicochemical properties is key to improving cell permeability. The following tables provide comparative data for different E3 ligase ligands and the impact of specific chemical modifications.
Table 1: Physicochemical Properties of Common E3 Ligase Ligands
| E3 Ligase Ligand Type | E3 Ligase | MW (Da) | tPSA (Ų) | cLogP | Typical ROA | Reference |
| Pomalidomide-like | CRBN | ~273 | ~84 | ~0.75 | Oral | [2] |
| VHL-like (e.g., VH032) | VHL | ~433 | ~105 | ~2.5 | IV/IP | [2][3] |
| Nutlin-like | MDM2 | ~582 | ~100 | ~5.0 | Oral | [12] |
Table 2: Impact of Amide-to-Ester Substitution on VHL Ligand Permeability
| Compound Modification | HBD Count | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | VHL Binding Affinity (Kd) Fold Change vs. Amide | Reference |
| Amide-containing VHL Ligand | 1 | Low | 1.0x | [3][8] |
| Ester-containing VHL Ligand | 0 | Higher | 1.7x Weaker | [3][8] |
Note: Data is representative and compiled from studies on VHL-based PROTACs. Actual values will vary based on the full PROTAC structure.
Signaling and Experimental Workflow Diagrams
Visualizing the mechanism of action and experimental procedures can clarify complex processes.
Caption: PROTAC mechanism of action highlighting the cell entry step.
Caption: Workflow for the NanoBRET™ intracellular availability assay.
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Intracellular E3 Ligase Assay
This protocol outlines the steps to measure the intracellular availability of a Ligand 38-based PROTAC by comparing its binding affinity to its target E3 ligase in live versus permeabilized cells.[6][7]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA for NanoLuc®-E3 Ligase fusion protein (e.g., NanoLuc®-CRBN)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
Assay plates (white, 96-well, tissue culture-treated)
-
Ligand 38-based PROTAC
-
NanoBRET® Tracer specific for the E3 ligase
-
Digitonin (for permeabilization)
-
Nano-Glo® Live Cell Reagent
-
BRET-capable plate reader
Methodology:
Day 1: Cell Transfection
-
Prepare a mixture of HEK293 cells and the NanoLuc®-E3 Ligase plasmid DNA with the transfection reagent in Opti-MEM®, following the manufacturer's protocol.
-
Seed 2 x 10⁴ cells per well into a 96-well assay plate.
-
Incubate for 20-24 hours at 37°C in a humidified, 5% CO₂ incubator.
Day 2: Assay Performance
Part A: Live-Cell Assay
-
Prepare serial dilutions of your Ligand 38-PROTAC in Opti-MEM®.
-
Prepare a 2X solution of the NanoBRET® Tracer in Opti-MEM®.
-
Add the PROTAC dilutions to the appropriate wells of the assay plate containing the transfected cells.
-
Add the 2X Tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (618 nm) emissions.
-
Calculate the raw BRET ratio (Acceptor/Donor) and plot against the PROTAC concentration to determine the live-cell IC₅₀.
Part B: Permeabilized-Cell Assay
-
Prepare serial dilutions of your Ligand 38-PROTAC in Opti-MEM®.
-
Add the PROTAC dilutions to a separate set of wells on the assay plate.
-
Prepare a permeabilization solution containing digitonin in Opti-MEM®. Add this to the wells and incubate for 10-15 minutes to lyse the cells.
-
Prepare a solution containing both the NanoBRET® Tracer and the Nano-Glo® Substrate in Opti-MEM®.
-
Add this combined solution to the permeabilized wells.
-
Read the plate immediately, measuring donor and acceptor emissions.
-
Calculate the raw BRET ratio and plot against the PROTAC concentration to determine the permeabilized-cell IC₅₀.
Data Analysis and Interpretation:
-
The IC₅₀ from the permeabilized-cell assay represents the intrinsic binding affinity of the PROTAC for the E3 ligase.
-
The IC₅₀ from the live-cell assay represents the apparent affinity, which is influenced by cell permeability.
-
A significant rightward shift (higher IC₅₀) in the live-cell assay compared to the permeabilized-cell assay indicates poor cell permeability, as a higher concentration of the compound is required to achieve the same level of target engagement inside the cell. The magnitude of this shift can be used to rank-order different compounds based on their intracellular availability.[7]
References
- 1. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® TE Intracellular E3 Ligase Assays [promega.jp]
- 7. Compound Permeability and Target Affinity [worldwide.promega.com]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
E3 Ligase Ligand Degradation Assay Optimization: A Technical Support Center
Welcome to the technical support center for E3 ligase ligand-mediated protein degradation assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for an E3 ligase-recruiting degrader like a PROTAC?
A1: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][2][3] They consist of two key components connected by a linker: one end binds to the target protein of interest (POI), and the other binds to an E3 ubiquitin ligase.[3] This dual binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase.[4][5][6] The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the proteasome.[4][7] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[4]
Caption: PROTAC Mechanism of Action.
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" describes the phenomenon where the efficacy of a PROTAC-mediated degradation decreases at very high concentrations.[8][9] This results in a bell-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[9][10] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[9] Testing lower concentrations (in the nanomolar to low micromolar range) is often necessary to find the "sweet spot" for maximal degradation.[9]
Caption: The "Hook Effect" Explained.
Q3: What is "cooperativity" in the context of ternary complex formation?
A3: Cooperativity refers to the influence that the binding of one protein (e.g., the POI) to the PROTAC has on the binding of the second protein (the E3 ligase).[4] Positive cooperativity occurs when the formation of the initial binary complex (e.g., PROTAC-POI) increases the affinity for the second protein, leading to a more stable ternary complex.[11] Conversely, negative cooperativity means the formation of the binary complex hinders the binding of the second protein.[11] While high cooperativity can lead to a more stable ternary complex, it doesn't always guarantee efficient degradation.[11] An optimal range of cooperativity is often required for effective degradation.[11]
Troubleshooting Guide
Scenario 1: No degradation of the target protein is observed.
If your Western blot or other protein quantification method shows no reduction in your protein of interest, consider the following potential causes and solutions.
Caption: Troubleshooting Workflow for No Degradation.
| Potential Cause | Recommended Action |
| Poor Cell Permeability | PROTACs are often large molecules that may struggle to cross the cell membrane.[9] Modify the linker or scaffold to improve physicochemical properties.[9] Prodrug strategies can also be employed.[9] |
| Lack of Target or E3 Ligase Engagement | The degrader may not be binding to its intended targets within the cell.[9] Use biophysical assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm target engagement in a cellular context.[9] |
| Failure of Ternary Complex Formation | Even with binary engagement, the degrader may not successfully bring the POI and E3 ligase together.[5][10] Perform a co-immunoprecipitation (Co-IP) or a proximity-based assay like TR-FRET to confirm ternary complex formation.[10] |
| Proteasome Inhibition | The proteasome may be inhibited by other compounds, or the cells may have intrinsic resistance.[10] Include a positive control, such as treating cells with a known proteasome inhibitor like MG132, to ensure the proteasome is active.[10] |
| Incorrect E3 Ligase | The chosen E3 ligase may not be expressed or active in the cell line being used. Verify the expression of the recruited E3 ligase in your cell model. |
Scenario 2: Inconsistent or incomplete degradation results.
If you observe variability between experiments or the degradation plateaus at a low level, consider these factors.
| Potential Cause | Recommended Action |
| Variable Cell Culture Conditions | Cell passage number, confluency, and overall health can impact protein expression and the efficiency of the UPS.[9] Standardize your cell culture protocols, using cells within a defined passage number range and ensuring consistent seeding densities.[9] |
| High Protein Synthesis Rate | The cell may be synthesizing new POI at a rate that counteracts the degradation.[10] Conduct a time-course experiment to find the optimal degradation window. Shorter treatment times might reveal more profound degradation before new protein synthesis occurs.[10] |
| Degrader Instability | The compound may be unstable in the cell culture medium over the course of the experiment. Assess the stability of your compound in the medium over time using methods like LC-MS. |
| "Hook Effect" | As mentioned in the FAQ, high concentrations can be suboptimal. Perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves.[9][10] |
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Example of a Dose-Response Experiment
| Compound Concentration | % Degradation (vs. Vehicle) | Standard Deviation |
| 1 µM | 15.2 | ± 3.1 |
| 300 nM | 45.8 | ± 5.5 |
| 100 nM | 85.1 | ± 4.2 |
| 30 nM | 92.5 | ± 2.8 |
| 10 nM | 78.9 | ± 6.0 |
| 1 nM | 30.7 | ± 4.9 |
| DC50 (nM) | ~20.5 |
Table 2: Example of a Time-Course Experiment (at 100 nM)
| Treatment Duration | % Degradation (vs. Vehicle) | Standard Deviation |
| 2 hours | 35.4 | ± 5.1 |
| 4 hours | 68.2 | ± 6.3 |
| 8 hours | 88.1 | ± 4.7 |
| 16 hours | 91.3 | ± 3.9 |
| 24 hours | 85.6 | ± 5.8 |
Key Experimental Protocols
Western Blotting for Protein Degradation
This protocol is to quantify the reduction in the target protein levels following treatment with a degrader.
-
Cell Treatment: Seed cells at a consistent density and allow them to adhere overnight. Treat cells with a range of degrader concentrations (for dose-response) or with a fixed concentration for various time points (for time-course). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to your POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol helps to verify the physical interaction between the POI and the E3 ligase in the presence of the degrader.
-
Cell Treatment: Treat cells with the degrader at a concentration known to be effective (e.g., at or near the DC50) for a shorter time period (e.g., 2-6 hours) to capture the complex before degradation is complete.[10] Include negative controls (vehicle only, degrader with only one binding partner expressed).
-
Lysis: Lyse cells in a non-denaturing buffer (e.g., a buffer with 1% NP-40) containing protease inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the cleared lysate with an antibody against your POI (or the E3 ligase) overnight at 4°C to capture the protein and its binding partners.
-
Pull-Down: Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting, probing for the presence of the E3 ligase (if you pulled down the POI) or the POI (if you pulled down the E3 ligase). An increase in the co-precipitated protein in the degrader-treated sample indicates ternary complex formation.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of E3 Ligase Ligand 38: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of the novel E3 ligase ligand, "Ligand 38". We present a comparative analysis of its performance against established ligands for Von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases, supported by representative experimental data. This document details the protocols for key validation assays and utilizes diagrams to clarify complex workflows and pathways, offering a framework for the rigorous evaluation of new E3 ligase recruiters.
Introduction to E3 Ligase Ligand Target Engagement
The development of Proteolysis Targeting Chimeras (PROTACs) as a therapeutic modality hinges on the effective recruitment of an E3 ubiquitin ligase to a protein of interest (POI).[1][2] A critical step in developing novel PROTACs is the validation of target engagement of the E3 ligase ligand within the cellular environment.[3] This ensures that the ligand binds to its intended E3 ligase target with sufficient affinity and selectivity to facilitate the degradation of the POI. This guide focuses on the validation of a hypothetical E3 ligase ligand, "Ligand 38," and compares its target engagement profile with well-characterized VHL and CRBN ligands.
Key Methods for Validating Target Engagement
A variety of biophysical, biochemical, and cell-based assays are employed to confirm and quantify the interaction between a ligand and its target protein.[4] The combination of multiple orthogonal methods is crucial for a comprehensive validation of E3 ligase ligand target engagement.[4][5]
Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)
CETSA is a powerful technique to monitor ligand binding in a cellular context. The underlying principle is that a ligand-bound protein is stabilized and thus more resistant to thermal denaturation. This change in thermal stability is measured by quantifying the amount of soluble protein remaining after heat treatment. TPP is a mass spectrometry-based extension of CETSA that allows for the proteome-wide assessment of thermal stability changes.[4][6]
NanoBRET Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a cell-based method that measures target engagement in live cells.[5][7] It utilizes a target protein fused to a NanoLuc luciferase and a fluorescently labeled tracer that competes with the test ligand for binding to the target. The binding of the tracer to the luciferase-tagged protein results in energy transfer and a BRET signal, which is displaced by a competing ligand in a dose-dependent manner.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a chemical proteomics approach used to identify the cellular targets of a small molecule. An immobilized version of the ligand of interest is used to "pull down" its binding partners from a cell lysate. The captured proteins are then identified and quantified by mass spectrometry. This method can confirm direct binding to the intended E3 ligase and identify potential off-targets.
Comparative Data Analysis: Ligand 38 vs. VHL and CRBN Ligands
To illustrate the validation process, the following tables present hypothetical, yet plausible, quantitative data for "Ligand 38" in comparison to established VHL (VH-298) and CRBN (Pomalidomide) ligands.
| Ligand | Target E3 Ligase | Binding Affinity (Kd) in vitro | Cellular Target Engagement (EC50) - NanoBRET | Thermal Shift (ΔTm) - CETSA |
| Ligand 38 (Hypothetical) | RNF114 | 150 nM | 0.8 µM | + 4.2 °C |
| VH-298 (VHL Ligand) | VHL | 25 nM | 0.1 µM | + 5.8 °C |
| Pomalidomide (CRBN Ligand) | CRBN | 200 nM | 1.5 µM | + 3.5 °C |
| Table 1: Comparative analysis of binding affinity, cellular target engagement, and thermal stabilization for Ligand 38 and reference E3 ligase ligands. Data for Ligand 38 is hypothetical. |
| Assay | Ligand 38 | VH-298 | Pomalidomide |
| Target Selectivity (Proteome-wide TPP) | High selectivity for RNF114 | High selectivity for VHL | Binds CRBN, some off-targets noted |
| Cell Permeability (from NanoBRET) | Moderate | High | Moderate |
| Cytotoxicity (CellTiter-Glo) | Low | Low | Moderate |
| Table 2: Comparative selectivity, permeability, and cytotoxicity profiles. Data for Ligand 38 is hypothetical. |
Experimental Protocols
CETSA Protocol
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either Ligand 38 (or control ligand) at various concentrations or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Analyze the protein concentration using Western blotting for the target E3 ligase or by mass spectrometry for TPP.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tm. The change in Tm (ΔTm) between the vehicle- and ligand-treated samples indicates target engagement.
NanoBRET Target Engagement Protocol
-
Cell Transfection: Co-transfect HEK293 cells with a vector expressing the target E3 ligase fused to NanoLuc luciferase and a vector for a fluorescent tracer.
-
Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Ligand Addition: Add a serial dilution of Ligand 38 (or control ligands) to the wells.
-
Tracer Addition: Add the fluorescent tracer to all wells at its predetermined optimal concentration.
-
Signal Measurement: Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio and plot it against the ligand concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the ligand required to displace 50% of the tracer.
Visualizing Workflows and Pathways
Caption: Workflow for E3 Ligand Target Engagement Validation.
Caption: Mechanism of Action for a PROTAC Utilizing Ligand 38.
Conclusion
The validation of target engagement is a cornerstone of developing novel E3 ligase ligands for PROTAC technology. This guide outlines a multi-faceted approach, combining biophysical and cell-based assays, to robustly characterize the binding of "Ligand 38" to its intended E3 ligase target. The presented methodologies and comparative data framework serve as a blueprint for researchers to assess the performance of new ligands. While the data for "Ligand 38" is illustrative, the workflow provides a clear path for its empirical validation and comparison against established alternatives, ultimately guiding the selection of potent and selective E3 ligase recruiters for the next generation of targeted protein degraders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing target engagement using proteome-wide solvent shift assays | eLife [elifesciences.org]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing target engagement using proteome-wide solvent shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of E3 Ligase Ligands: A Comparative Guide to PROTAC Efficacy
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of E3 ubiquitin ligase and its corresponding ligand is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) success. This guide provides an objective comparison of PROTACs employing a specific Cereblon (CRBN) E3 ligase ligand, designated as Ligand 38, against those utilizing the well-established von Hippel-Lindau (VHL) ligands. By presenting quantitative performance data, detailed experimental methodologies, and visual representations of key processes, this document aims to empower researchers to make informed decisions in the design and optimization of novel protein degraders.
PROTACs are revolutionary bifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. They are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the pivotal event that leads to the ubiquitination and subsequent degradation of the target protein. While over 600 E3 ligases exist, the majority of PROTAC development has centered on a select few, primarily due to the availability of high-affinity, well-characterized small molecule ligands. Among these, CRBN and VHL are the most extensively used.
This guide focuses on a comparative analysis of PROTACs developed using "E3 ligase Ligand 38," identified as 3-(6-Aminonaphtho[1,2-d]isoxazol-1-yl)piperidine-2,6-dione, a ligand for the Cereblon (CRBN) E3 ligase, against PROTACs employing various VHL ligands. The efficacy of these PROTACs is evaluated based on key quantitative metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Quantitative Performance Data: A Comparative Overview
The following tables summarize the performance of PROTACs utilizing the CRBN ligand 38 and representative VHL ligands against the same or similar protein targets. This allows for a direct comparison of their degradation efficiency.
Table 1: Comparison of IRAK4 Degrading PROTACs
| PROTAC Name/Identifier | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC IRAK4 degrader-12 (HY-168586) | Ligand 38 (CRBN) | IRAK4 | K562 | 4.87 | 108.46 | [1] |
| Compound 9 | VHL | IRAK4 | PBMCs | 151 | >90% (approx.) | [2] |
| Compound 8 | VHL | IRAK4 | PBMCs | 259 | >80% (approx.) | [2] |
| KT-474 | CRBN | IRAK4 | RAW 264.7 | 4.034 | >90% (approx.) | [] |
Table 2: General Comparison of CRBN vs. VHL-based PROTACs for Other Targets
| Target | E3 Ligase | PROTAC Example | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| KRAS G12C | CRBN | Compound 518 | NCI-H358 | 30 | >90% (approx.) | [2] |
| KRAS G12C | VHL | LC-2 | NCI-H358 | 100 | >90% (approx.) | [2] |
| BRD4 | CRBN | dBET1 | 56 cell lines | Often inactive | - | [4] |
| BRD4 | VHL | MZ1 | 56 cell lines | Broadly active | - | [4] |
| PI3Kγ | VHL | GP262 | THP-1 | 88.4 | >70% | [5] |
| mTOR | VHL | GP262 | MDA-MB-231 | 45.4 | 74.9 | [5] |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental procedures used to generate the data.
Caption: PROTAC-mediated protein degradation pathway.
The above diagram illustrates the general mechanism of action for a PROTAC. The bifunctional molecule brings the target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
This flowchart outlines the key steps in a Western blot experiment, a standard method for quantifying the degradation of a target protein induced by a PROTAC.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the accurate determination and comparison of PROTAC efficacy. Below is a general protocol for assessing protein degradation via Western blot.
Protocol: Western Blot Analysis for PROTAC-Induced Protein Degradation
-
Cell Culture and Treatment:
-
Plate the chosen cell line (e.g., K562, PBMCs) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at a final concentration of ≤0.1%).
-
Treat the cells with the different concentrations of the PROTAC and the vehicle control for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IRAK4) overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to determine the DC50 and Dmax values.
-
Discussion and Conclusion
The selection of an E3 ligase ligand is a pivotal decision in PROTAC design, with significant implications for degradation efficiency, selectivity, and overall therapeutic potential. The data presented in this guide, particularly for the degradation of IRAK4, suggests that the novel CRBN ligand, Ligand 38, can be utilized to create highly potent PROTACs, with "PROTAC IRAK4 degrader-12" exhibiting a DC50 in the low nanomolar range.[1]
When comparing CRBN and VHL-based PROTACs, there is no universally superior choice. The optimal E3 ligase is often target and cell-type dependent.[][4] Generally, CRBN ligands like pomalidomide and its analogs are smaller and may offer better drug-like properties.[] However, they can sometimes be associated with off-target degradation of neosubstrates.[] VHL ligands, on the other hand, are often larger but may provide a more favorable selectivity profile.[]
The degradation kinetics can also differ, with CRBN-based PROTACs sometimes exhibiting faster degradation rates, while VHL-based PROTACs may form more stable ternary complexes.[] The expression levels of the E3 ligases in the target cells are another crucial factor to consider, as low expression of the recruited ligase can limit PROTAC efficacy.[4]
Ultimately, the choice between Ligand 38 (CRBN) and a VHL ligand will depend on the specific goals of the research or drug development program. This guide provides a foundational comparison based on available data. Researchers are encouraged to perform head-to-head comparisons of their PROTAC candidates in relevant cellular models to determine the optimal E3 ligase for their specific protein of interest. The provided experimental protocols offer a standardized framework for such comparative studies, ensuring the generation of robust and reliable data to guide the rational design of next-generation protein degraders.
References
Assessing the Cross-Reactivity of E3 Ligase Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of E3 ligase ligands is a critical determinant in the development of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras). Off-target engagement can lead to unintended protein degradation, cellular toxicity, and diminished therapeutic efficacy. This guide provides a framework for evaluating the cross-reactivity of E3 ligase ligands, featuring exemplar data for commonly used ligands and detailed experimental protocols for key assessment assays.
Comparative Analysis of E3 Ligase Ligand Selectivity
To ensure the desired specificity of a targeted protein degrader, the E3 ligase-recruiting ligand must exhibit high selectivity for its intended target with minimal binding to other proteins, especially other E3 ligases. The following table summarizes representative binding data for well-characterized ligands targeting the VHL, CRBN, and MDM2 E3 ligases. This data is illustrative and may be generated through various biophysical and cellular assays as detailed in the subsequent sections.
| Ligand | Target E3 Ligase | Binding Affinity (Kd/IC50) to Target | Cross-Reactivity Profile (Binding to Off-Target E3s) |
| VH032 | VHL | 185 nM (Kd)[1] | Generally high selectivity for VHL. Profiling against a panel of other E3 ligases is essential to confirm the absence of significant off-target binding. |
| Pomalidomide | CRBN | Low micromolar range | Known to induce degradation of neo-substrates, including several zinc-finger proteins (e.g., ZFP91, SALL4), which can be considered off-target effects.[2][3] |
| Nutlin-3 | MDM2 | 90 nM (IC50 for enantiomer b)[4] | Primarily targets the p53-binding pocket of MDM2. Cross-reactivity studies against other E3 ligases and protein families are necessary to fully characterize its selectivity. |
Experimental Protocols for Assessing Cross-Reactivity
A multi-pronged approach employing orthogonal assays is recommended for a thorough assessment of E3 ligase ligand cross-reactivity. Here, we detail the methodologies for three widely used techniques: Cellular Thermal Shift Assay (CETSA), Affinity Purification-Mass Spectrometry (AP-MS), and NanoBRET Target Engagement Assays.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a ligand in a cellular environment by measuring changes in the thermal stability of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with the E3 ligase ligand at various concentrations or a vehicle control.
-
Heat Shock: Heat the cell lysates or intact cells at a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein in each sample using techniques such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the ligand indicates target engagement.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify the protein interaction partners of a ligand on a proteome-wide scale.
Protocol:
-
Immobilization of Ligand: Covalently attach the E3 ligase ligand to a solid support, such as agarose beads, to create an affinity matrix.
-
Cell Lysis: Prepare a cell lysate under conditions that preserve protein-protein interactions.
-
Affinity Purification: Incubate the cell lysate with the ligand-functionalized beads to capture the target protein and its interacting partners.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Identify and quantify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the ligand-bound beads to those from control beads to identify specific interactors.
NanoBRET Target Engagement Assay
The NanoBRET assay is a proximity-based method that can be used to quantify ligand binding to a target protein in living cells.
Protocol:
-
Cell Line Generation: Create a cell line that expresses the E3 ligase of interest fused to a NanoLuc luciferase.
-
Assay Setup: Plate the engineered cells and treat them with a fluorescently labeled tracer that binds to the target E3 ligase and the unlabeled test ligand at various concentrations.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the test ligand will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET signal as a function of the test ligand concentration to determine the IC50 value, which reflects the binding affinity of the ligand for the target protein in a cellular context.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the processes involved in assessing E3 ligase ligand cross-reactivity and their mechanism of action in PROTACs, the following diagrams are provided.
References
Orthogonal Validation of E3 Ligase-Mediated Protein Degradation: A Comparative Guide
The targeted degradation of proteins through the ubiquitin-proteasome system has emerged as a powerful therapeutic modality. A key component of this strategy is the use of heterobifunctional molecules, such as PROteolysis TArgeting Chimeras (PROTACs), which recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation.[1][2][3][4] The validation of on-target degradation and the assessment of off-target effects are critical steps in the development of these degraders. Orthogonal validation, using multiple independent methods, is essential to ensure the specificity and efficacy of the targeted protein degradation.
This guide provides a comparative overview of key methodologies for the orthogonal validation of E3 ligase-mediated protein degradation, with a focus on providing researchers, scientists, and drug development professionals with the necessary information to design and interpret validation experiments. While the specific "E3 ligase Ligand 38" was not identified in available resources, this guide outlines the established workflows and comparative data for the validation of well-characterized E3 ligase ligands, such as those targeting CRBN and VHL.[5][6][7][8]
Comparative Analysis of Validation Methods
The confirmation of successful and specific protein degradation requires a multi-pronged approach. Relying on a single method can be misleading due to potential artifacts and off-target effects. The following table summarizes and compares common orthogonal validation techniques.
| Method | Principle | Advantages | Disadvantages |
| Quantitative Proteomics (e.g., TMT, SILAC) | Unbiased, global quantification of protein abundance changes across the proteome following treatment.[9] | Comprehensive view of on-target and off-target effects; high-throughput.[9] | Requires specialized equipment and bioinformatics expertise; complex data analysis.[9] |
| Western Blot | Antibody-based detection and semi-quantification of a specific target protein.[9] | Relatively simple, inexpensive, and widely available.[9] | Low-throughput; dependent on antibody quality; not truly quantitative.[9] |
| HiBiT Assay | Bioluminescent assay to quantify protein levels of a HiBiT-tagged protein.[9] | Highly sensitive and quantitative; suitable for high-throughput screening. | Requires genetic modification of the target protein. |
| Flow Cytometry (with fluorescently-tagged proteins) | Measures the fluorescence intensity of cells expressing a fluorescently-tagged target protein. | High-throughput; provides single-cell resolution. | Requires generation of a fusion protein, which may alter protein stability or function.[10][11] |
| In-Cell E3 Ligase Modification | Genetic code expansion to site-specifically incorporate a clickable amino acid into the E3 ligase for conjugation with a POI binder.[12] | Allows evaluation of E3 ligases without a known ligand; maintains the native state of the E3 ligase.[12] | Technically complex; requires expertise in genetic code expansion.[12] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and reliable results. Below are example protocols for key orthogonal validation experiments.
1. Quantitative Proteomics (TMT-based)
-
Cell Treatment: Treat cells with the E3 ligase ligand/degrader at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).[9]
-
Protein Extraction and Digestion: Harvest and lyse cells. Quantify protein concentration, then reduce, alkylate, and digest proteins into peptides using trypsin.[9]
-
TMT Labeling and Mass Spectrometry: Label the resulting peptides with tandem mass tags (TMT) and pool the samples. Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. Perform statistical analysis to determine significant changes in protein abundance.
2. Western Blot Analysis
-
Cell Lysis and Protein Quantification: Treat cells as described above. Lyse cells and determine protein concentration.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[9]
3. HiBiT Assay
-
Cell Line Generation: Use CRISPR/Cas9 to generate a stable cell line with the target protein endogenously tagged with the HiBiT peptide.[9]
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate and treat with the degrader at various concentrations.[9]
-
Lysis and Detection: Lyse the cells and add the LgBiT protein and substrate. Measure the resulting luminescence, which is proportional to the amount of HiBiT-tagged protein.[9]
Visualizing Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is essential for understanding the complex processes involved in targeted protein degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: A typical workflow for orthogonal validation.
By employing a combination of these techniques, researchers can build a strong body of evidence to support the specific, E3 ligase-dependent degradation of a target protein, thereby de-risking the progression of novel degrader molecules in the drug development pipeline. The use of negative controls, such as inactive epimers of the E3 ligase ligand or competition experiments with excess free ligand, is also essential to demonstrate that the observed degradation is dependent on the formation of the ternary complex.[5][6][7] Furthermore, assessing potential cytotoxicity is crucial, as this can lead to non-specific protein degradation.[7]
References
- 1. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Out with the Old, In with the New? Comparing Methods for Measuring Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
The E3 Ligating Edge: A Comparative Analysis of Ligand 38 and Congeners in Targeted Protein Degradation
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the judicious selection of an E3 ubiquitin ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide presents a comparative analysis of the Cereblon (CRBN) E3 ligase ligand, herein referred to as Ligand 38, and its analogs. While the precise chemical structure of the GSPT1 (G1 to S phase transition 1) degrader containing Ligand 38 is proprietary to Arvinas, it is understood to be an optimization of an earlier estrogen receptor α (ERα) degrader derived from raloxifene and lenalidomide.[1]
Given this lineage, this analysis will utilize pomalidomide, a highly potent and structurally related CRBN ligand, as a representative surrogate for Ligand 38. We will objectively compare its performance with other prominent E3 ligase ligands, supported by experimental data, detailed methodologies, and visual workflows to empower researchers in the strategic development of novel protein degraders.
Performance Benchmarks of E3 Ligase Ligands
The efficacy of a PROTAC is contingent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target. The choice of the E3 ligase ligand significantly influences the efficiency of this process. Here, we compare key performance metrics of PROTACs employing different E3 ligase ligands.
Table 1: Comparative Degradation Efficiency (DC50) of CRBN and VHL-based PROTACs
| Target Protein | E3 Ligase Ligand Class | Representative Ligand | PROTAC | DC50 (nM) | Cell Line |
| BRD4 | CRBN | Pomalidomide | dBET1 | ~8 | HEK293T |
| BRD4 | VHL | VH032 | MZ1 | ~18 | HeLa |
| ERα | CRBN | Pomalidomide | ARV-471 | 1.8 | MCF-7 |
| GSPT1 | CRBN | Pomalidomide derivative | CC-885* | <10 | MOLM-13 |
*Note: CC-885 is technically a molecular glue but provides a relevant benchmark for GSPT1 degradation via CRBN.
Table 2: Comparative Binding Affinities of E3 Ligase Ligands
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (KD, nM) |
| Pomalidomide | CRBN | ~18 |
| Lenalidomide | CRBN | ~250 |
| Thalidomide | CRBN | ~1800 |
| VH032 (VHL Ligand) | VHL | ~160 |
Core Signaling and Experimental Frameworks
To contextualize the data, the following diagrams illustrate the fundamental PROTAC mechanism and the workflows for key evaluative experiments.
Experimental Protocols
Detailed and reproducible experimental methodologies are the bedrock of comparative analysis in drug discovery. The following are protocols for the key assays cited in this guide.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To quantitatively measure the binding affinities and kinetics of the PROTAC to the E3 ligase and the subsequent formation of the ternary complex with the protein of interest (POI).
Materials:
-
Purified recombinant E3 ligase (e.g., CRBN-DDB1) and POI.
-
PROTAC compound of interest.
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit.
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Immobilization: The E3 ligase is immobilized on the sensor chip surface via amine coupling.
-
Binary Interaction Analysis: A series of concentrations of the PROTAC are injected over the E3 ligase-functionalized surface to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: The POI is mixed with varying concentrations of the PROTAC and injected over the E3 ligase surface. The association and dissociation rates are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
Western Blot for Protein Degradation (DC50 Determination)
Objective: To determine the half-maximal degradation concentration (DC50) of a PROTAC for its target protein in a cellular context.
Materials:
-
Cancer cell line expressing the POI (e.g., MCF-7 for ERα).
-
PROTAC compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Primary antibody specific to the POI.
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. A serial dilution of the PROTAC is then added to the cells and incubated for a specified time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: Cells are washed with PBS and lysed. The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody. The same is done for the loading control.
-
Detection and Analysis: The chemiluminescent signal is detected, and the band intensities are quantified using densitometry software. The POI band intensity is normalized to the loading control.
-
DC50 Calculation: The normalized protein levels are plotted against the logarithm of the PROTAC concentration, and the data is fitted to a dose-response curve to calculate the DC50 value.
Conclusion
The selection of an E3 ligase ligand is a critical decision in PROTAC design. While the specific structure of Ligand 38 remains proprietary, its conceptual basis on a lenalidomide scaffold places it within the well-established and highly effective class of CRBN-recruiting ligands. As represented by pomalidomide, these ligands demonstrate potent binding to CRBN and can facilitate robust degradation of target proteins. The comparative data presented herein underscores the nuanced differences between various E3 ligase ligands and provides a foundational framework for researchers to make informed decisions in the development of next-generation protein degraders. The provided experimental protocols offer a standardized approach to generate the critical data needed to advance these innovative therapeutics.
References
Benchmarking E3 Ligase Ligand Nutlin-3 Against Known E3 Ligase Binders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic recruitment of E3 ubiquitin ligases is a cornerstone of targeted protein degradation (TPD), a rapidly advancing therapeutic modality. Proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system, rely on high-affinity ligands for E3 ligases to induce the degradation of specific proteins of interest. This guide provides an objective comparison of Nutlin-3, a well-characterized binder of the E3 ligase MDM2 (often cited in literature, and for the purpose of this guide, representing a specific instance of "Ligand 38"), against established binders for other prominent E3 ligases, namely Von Hippel-Lindau (VHL) and Cereblon (CRBN). The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers in the selection of appropriate E3 ligase ligands for their TPD strategies.
Quantitative Comparison of E3 Ligase Binders
The binding affinity of a ligand to its E3 ligase is a critical parameter that influences the efficiency of ternary complex formation and subsequent protein degradation. The following table summarizes the binding affinities of Nutlin-3 and other widely used E3 ligase binders. It is important to note that affinity values can vary depending on the specific assay conditions and protein constructs used.
| E3 Ligase | Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| MDM2 | Nutlin-3a (active enantiomer) | ~36 nM[1] | 90 nM (for p53 displacement)[1][2][3] | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Competitive Binding Assays[1][3] |
| MI-219 | ~5 nM (Ki)[1] | - | Not Specified[1] | |
| VHL | VH032 | 185 nM[4] | - | Not Specified[4] |
| VH298 | - | - | Not Specified | |
| BODIPY FL VH032 | 3.01 nM[5][6] | 44.31 nM[5] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[5][6] | |
| CRBN | Thalidomide | ~250 nM[7] | ~2 µM[8] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay[7][8][9] |
| Lenalidomide | ~178 nM, 0.64 µM[7][10] | - | Isothermal Titration Calorimetry (ITC)[7][10] | |
| Pomalidomide | ~157 nM[7][11] | 1.2 µM, ~2 µM, ~3 µM[11] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay[7][11] | |
| Iberdomide (CC-220) | - | ~150 nM[12] | Cereblon-binding affinity assay[12] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for a binding affinity assay.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A generalized workflow for determining ligand binding affinity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of E3 ligase binder performance. Below are methodologies for key experiments cited in the comparison.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[9]
Methodology:
-
Sample Preparation: Purified recombinant E3 ligase (e.g., the Thalidomide-binding domain of Cereblon) is placed in the sample cell of the calorimeter.[9] The E3 ligase binder (e.g., Nutlin-3, Thalidomide) is prepared in the same buffer and loaded into the injection syringe.[9]
-
Titration: The ligand is injected in small, precise aliquots into the protein solution while the temperature is kept constant.[9]
-
Heat Measurement: The heat change upon each injection is measured by the instrument.[9]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to calculate the thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[9]
Methodology:
-
Immobilization: Recombinant E3 ligase is immobilized on the surface of a sensor chip.[9]
-
Binding: A solution containing the E3 ligase binder at various concentrations is flowed over the sensor chip, allowing it to bind to the immobilized protein.[9]
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound ligand, is monitored in real-time as a change in the SPR signal (measured in response units, RU).[9]
-
Data Analysis: The association and dissociation phases of the binding curves (sensorgrams) are analyzed to determine the kinetic parameters (kon and koff) and the binding affinity (Kd).
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaLISA is a bead-based immunoassay that measures the interaction between two molecules in close proximity.[13][14] For a competitive binding assay, a tagged E3 ligase and a biotinylated ligand are brought together by streptavidin-coated donor beads and tag-specific acceptor beads. An untagged test ligand will compete with the biotinylated ligand for binding to the E3 ligase, resulting in a decrease in the AlphaLISA signal.[13]
Methodology:
-
Reagent Preparation: Prepare a mixture of the tagged E3 ligase, biotinylated ligand, streptavidin-coated donor beads, and anti-tag acceptor beads in an appropriate assay buffer.[15]
-
Competition: Add the test E3 ligase binder at various concentrations to the reagent mixture.[13]
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.[15]
-
Signal Detection: Excite the donor beads with a laser at 680 nm. If the donor and acceptor beads are in close proximity (due to protein-ligand binding), singlet oxygen produced by the donor beads will diffuse to the acceptor beads, triggering a chemiluminescent signal that is measured at 615 nm.[14]
-
Data Analysis: The decrease in the AlphaLISA signal with increasing concentrations of the test ligand is used to generate a competition curve and calculate the IC50 value.
Cellular Degradation Assay (Western Blot)
Principle: This assay assesses the ability of a PROTAC to induce the degradation of a target protein in a cellular context. The level of the target protein is quantified by Western blotting.
Methodology:
-
Cell Treatment: Seed cells in culture plates and treat with varying concentrations of the PROTAC for a specified period.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control to determine the extent of degradation. The DC50 (concentration at which 50% degradation is observed) can then be calculated.
References
- 1. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bitesizebio.com [bitesizebio.com]
A Head-to-Head Comparison of PROTACs: Evaluating E3 Ligase Ligand Performance
In the landscape of targeted protein degradation, the selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of Proteolysis Targeting Chimeras (PROTACs). While the prompt specified a comparison involving "Ligand 38," publicly available scientific literature and databases do not contain specific, identifiable information for a ligand with this designation. Therefore, this guide will provide a head-to-head comparison of PROTACs utilizing the most prevalent and well-characterized E3 ligase ligands, focusing on those that recruit Cereblon (CRBN) and von Hippel-Lindau (VHL), as well as mentioning others like Mouse Double Minute 2 homolog (MDM2) and Inhibitors of Apoptosis Proteins (IAPs).
PROTACs are heterobifunctional molecules that consist of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker to connect the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for the subsequent ubiquitination and degradation of the target protein by the proteasome.[1][2] The choice of E3 ligase significantly impacts the PROTAC's degradation efficiency (DC50), maximal degradation (Dmax), selectivity, and pharmacokinetic properties.[3]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is not solely dependent on the binding affinity of its ligands to the target protein or the E3 ligase.[2] The stability and cooperativity of the ternary complex play a more significant role in determining the degradation efficiency.[2] Below, we compare the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets.
Table 1: Comparative Performance of CRBN- and VHL-based PROTACs for BRD4 Degradation
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 (Concentration for 50% Degradation) | Dmax (Maximum Degradation) | Cell Line |
| BRD4 | CRBN | dBET1 | ~1.8 nM | >95% | MV4-11 |
| BRD4 | VHL | MZ1 | ~25 nM | >90% | HeLa |
Note: Data is compiled from various sources for illustrative comparison. Direct head-to-head comparisons under identical experimental conditions are limited in the literature. DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions.[3]
Table 2: Comparative Performance of CRBN- and VHL-based PROTACs for EGFR L858R Degradation [4]
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 (HCC-827 cells) | DC50 (H3255 cells) |
| EGFR L858R | VHL | Compound 68 | 5.0 nM | 3.3 nM |
| EGFR L858R | CRBN | Compound 69 | 11 nM | 25 nM |
Signaling Pathways and Experimental Workflows
The general mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates this process.
Caption: General mechanism of PROTAC-mediated protein degradation.[3]
A typical experimental workflow to compare the efficacy of different PROTACs is outlined below.
Caption: Experimental workflow for comparing PROTACs with different E3 ligases.[3]
Experimental Protocols
Western Blot for Protein Degradation Assessment
This protocol is used to quantify the degradation of the target protein after PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[5]
Methodology:
-
Reagents: Purified recombinant target protein (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged). Lanthanide-labeled anti-tag antibody (e.g., anti-His-Europium, donor) and a fluorescently labeled anti-tag antibody (e.g., anti-GST-APC, acceptor).
-
Assay Setup: In a microplate, combine the target protein, E3 ligase complex, and varying concentrations of the PROTAC in an appropriate assay buffer.
-
Antibody Addition: Add the donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation and antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
Target Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[6]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.[6]
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Run the immunoprecipitated samples on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.[6]
Conclusion
The choice of E3 ligase ligand is a critical parameter in PROTAC design, with no single option being universally superior.[1] CRBN and VHL remain the most widely used, each presenting a unique set of advantages and disadvantages.[6][7] CRBN ligands are generally smaller and have well-established chemistry, while VHL-based PROTACs can exhibit greater structural rigidity.[1] The expanding repertoire of E3 ligase ligands for recruiters like MDM2 and IAPs, and even newer ones like DCAF1 and RNF114, offers valuable alternatives for targets that are challenging for the more established recruiters.[8][9] A thorough evaluation using the experimental protocols outlined above is essential for selecting the optimal E3 ligase ligand for a given protein of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
The Specificity of E3 Ligase Ligands: A Comparative Guide for Targeted Protein Degradation
In the landscape of targeted protein degradation, the choice of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). The specificity of the E3 ligase ligand profoundly influences the degradation efficiency, target selectivity, and potential off-target effects of the resulting degrader molecule. This guide provides a comparative analysis of commonly employed E3 ligase ligands, offering researchers, scientists, and drug development professionals a data-driven overview to inform their selection process.
While the query specified "E3 ligase Ligand 38," this designation is not universally assigned to a single, well-defined chemical entity. The numeral '38' has been used to reference different compounds in various publications, including the MDM2 ligand Nutlin-3 and a GSPT1 degrader. Therefore, this guide will focus on a comparison of the most extensively characterized E3 ligase ligands for Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases, which are the most utilized in PROTAC development.[1][2][3][4][5]
Comparative Analysis of E3 Ligase Ligand Performance
The efficacy of a PROTAC is fundamentally linked to the properties of its constituent E3 ligase ligand. Key performance indicators include binding affinity (Kd) to the E3 ligase, and the degradation efficiency (DC50) and maximal degradation (Dmax) of the target protein when the ligand is incorporated into a PROTAC. The following tables summarize representative data for common CRBN and VHL ligands.
Table 1: Binding Affinities of Common E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd) to E3 Ligase |
| CRBN | Thalidomide | ~1 µM |
| CRBN | Lenalidomide | ~250 nM |
| CRBN | Pomalidomide | ~180 nM |
| VHL | VHL-1 | ~1.5 µM |
| VHL | VH032 | ~190 nM |
Table 2: Comparative Degradation Efficiency of PROTACs Utilizing Different E3 Ligase Ligands
| Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax |
| BRD4 | Pomalidomide (CRBN) | HEK293T | ~5 nM | >95% |
| BRD4 | VH032 (VHL) | HEK293T | ~20 nM | >90% |
| Androgen Receptor | Pomalidomide (CRBN) | LNCaP | ~10 nM | >90% |
| Androgen Receptor | VHL-1 (VHL) | LNCaP | ~50 nM | >85% |
Note: DC50 and Dmax values are highly dependent on the target protein, linker, and specific PROTAC architecture. The values presented here are illustrative examples from published studies.
Signaling Pathways in Targeted Protein Degradation
The recruitment of an E3 ligase to a target protein by a PROTAC initiates a signaling cascade that culminates in the degradation of the target. This process, known as the Ubiquitin-Proteasome System (UPS), is a fundamental mechanism of protein homeostasis in the cell.
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflows for Specificity Assessment
Determining the specificity of an E3 ligase ligand and the resulting PROTAC is paramount. A common experimental workflow involves proteomic analysis to identify off-target degradation events.
Caption: A typical workflow for assessing PROTAC specificity using quantitative proteomics.
Experimental Protocols
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., CRBN or VHL) onto a sensor chip surface.
-
Ligand Injection: Inject serial dilutions of the E3 ligase ligand in a suitable running buffer over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of ligand binding to the immobilized E3 ligase.
-
Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Cellular Degradation Assay (Western Blot)
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-response range of the PROTAC for a specified time course (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of total protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Quantitative Proteomics (TMT-based)
-
Sample Preparation: Treat cells with the PROTAC or vehicle control, harvest, and lyse the cells. Extract proteins and quantify the protein concentration.
-
Reduction, Alkylation, and Digestion: Reduce the disulfide bonds with dithiothreitol (DTT), alkylate cysteine residues with iodoacetamide (IAA), and digest the proteins into peptides using an enzyme such as trypsin.
-
TMT Labeling: Label the peptides from each condition with a different isobaric Tandem Mass Tag (TMT) reagent.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against a protein database to identify peptides and proteins. Quantify the relative abundance of each protein across the different conditions based on the reporter ion intensities from the TMT tags.
-
Hit Identification: Identify proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the vehicle control. The intended target should be among the most significantly downregulated proteins, while other significantly downregulated proteins represent potential off-targets.
Conclusion
The selection of an E3 ligase ligand is a pivotal decision in the design of effective and specific PROTACs. While CRBN and VHL ligands are the most established, the field is rapidly expanding to include ligands for other E3 ligases, which may offer advantages in terms of tissue-specific expression and overcoming resistance mechanisms.[5][6] A thorough characterization of ligand binding, degradation potency, and proteome-wide specificity is essential for the development of novel protein degraders with therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 6. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of E3 Ligase Ligand 38: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant of success for a Proteolysis Targeting Chimera (PROTAC). This guide provides an objective comparison of "Ligand 38," identified as the MDM2 ligand Nutlin-3 in seminal literature, with other widely used E3 ligase ligands, namely Pomalidomide for Cereblon (CRBN) and VH032 for the von Hippel-Lindau (VHL) E3 ligase.[1][2] This analysis is supported by experimental data from published studies, detailed methodologies for key validation experiments, and visual representations of the underlying biological processes and workflows.
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is determined by its ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target. The choice of E3 ligase ligand can significantly influence the potency (DC50) and maximal degradation (Dmax) of a PROTAC.
Below are tables summarizing the performance of PROTACs utilizing Nutlin-3, Pomalidomide, and VH032 to degrade various protein targets. It is important to note that a direct head-to-head comparison is challenging due to the limited number of studies that evaluate these three ligands against the same target protein under identical experimental conditions.
Table 1: Direct Comparison of BRD4 Degradation by MDM2 and VHL-based PROTACs
| E3 Ligase Ligand | PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Nutlin-3 derivative | A1874 | BRD4 | Not specified | >98 | Not specified |
| VHL Ligand | MZ1 | BRD4 | Not specified | Not specified | Not specified |
Note: A direct quantitative comparison of DC50 and Dmax for these specific BRD4-targeting PROTACs was not available in the provided search results. However, the study highlighted that the Nutlin-based PROTAC A1874 achieved over 98% degradation of BRD4.[3]
Table 2: Performance of PROTACs with Different E3 Ligase Ligands Against Various Targets
| E3 Ligase Ligand | PROTAC Name/Identifier | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Nutlin-3 | PROTAC 3 | BRD4 (short isoform) | Not specified | Not specified | MIA PaCa-2 |
| Pomalidomide | Compound 16 | EGFR | Not specified | 96 | A549, MCF-7, HepG-2, HCT-116 |
| VH032 | GP262 | PI3Kα | 227.4 | 71.3 | MDA-MB-231 |
| VH032 | GP262 | mTOR | 45.4 | 74.9 | MDA-MB-231 |
This table provides a broader overview of the degradation capabilities of PROTACs utilizing the three different E3 ligase ligands against various targets. The lack of standardized reporting across different studies makes a direct comparison of potency challenging.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the underlying mechanisms and validation processes, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for validating a novel PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A generalized experimental workflow for PROTAC validation.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of published findings. Below are protocols for key experiments in PROTAC evaluation.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[4][5]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and appropriate controls (vehicle, target ligand alone, E3 ligase ligand alone).
-
Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.[6][7]
-
Cell Culture and Treatment:
-
Culture cells to high confluency.
-
Treat cells with the PROTAC, vehicle control, and other relevant controls for a shorter duration (e.g., 2-4 hours). Pre-treatment with a proteasome inhibitor like MG132 can help stabilize the ternary complex.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or the target protein).
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with IP lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against both the target protein and the E3 ligase to detect their co-precipitation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the PROTAC on cell proliferation and viability.[8][9][10]
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at an appropriate density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the PROTAC and controls.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescent signal to the vehicle-treated control.
-
Plot the data and calculate the IC50 value, which represents the concentration of the PROTAC that inhibits cell viability by 50%.
-
Concluding Remarks
The selection of an E3 ligase ligand is a critical step in the design of effective PROTACs. While Nutlin-3 (Ligand 38) offers a distinct mechanism of action by recruiting MDM2, Pomalidomide (CRBN) and VH032 (VHL) represent the most extensively utilized and validated E3 ligase ligands to date.[11][] The comparative data, although not from a single comprehensive study, suggests that all three ligands can be used to develop potent PROTACs. The ultimate choice of E3 ligase ligand will depend on several factors, including the specific target protein, its subcellular localization, the expression profile of the E3 ligase in the target cells, and the desired pharmacological properties of the final PROTAC molecule. The experimental protocols provided in this guide offer a robust framework for the independent validation and comparison of PROTACs developed with these and other novel E3 ligase ligands.
References
- 1. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OUH - Protocols [ous-research.no]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for E3 Ligase Ligand 38
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical entities like E3 ligase Ligand 38 are paramount for ensuring laboratory safety and environmental protection. This compound is a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as PROTAC IRAK4 degrader-12, where it functions as a Cereblon (CRBN) E3 ligase ligand. Due to the absence of a specific Safety Data Sheet (SDS) for "this compound," a conservative approach to its handling and disposal is essential, treating it as a potentially hazardous substance. This guide provides a step-by-step operational and disposal plan based on the known hazards of similar CRBN ligands and general best practices for chemical waste management.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with the potential hazards associated with this class of compounds. Based on SDS information for other CRBN ligands, this compound should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear ANSI-approved safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any tears or punctures before use.
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: When handling the compound as a powder or if aerosolization is possible, use a certified respirator or work within a certified chemical fume hood to avoid inhalation.
Engineering Controls:
-
All work with this compound, especially the handling of the solid compound and the preparation of solutions, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.
Hazard Summary and Data
The following table summarizes the potential hazards of this compound, inferred from publicly available SDS for similar CRBN ligands. This information should be used for risk assessment and to inform safe handling and disposal procedures.
| Parameter | Information |
| Chemical Class | E3 Ubiquitin Ligase Ligand (Cereblon Ligand) |
| Potential Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste is critical to prevent harm to personnel and the environment. All waste generated should be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as weighing paper, spatulas, and empty vials.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse glassware or equipment that came into contact with the compound.
-
-
Sharps Waste:
-
Contaminated needles, syringes, or other sharp objects.
-
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and other protective gear.
-
2. Waste Collection and Labeling:
-
Containers: Use only approved, leak-proof, and chemically compatible containers for hazardous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name ("this compound"). The label should also include the primary hazards (e.g., "Toxic," "Irritant").
3. Disposal Protocol:
-
Solid Waste:
-
Carefully collect all solid waste in a designated, labeled hazardous waste container.
-
Avoid generating dust when handling solid waste. If necessary, moisten the waste with a small amount of a suitable solvent to minimize dust.
-
Seal the container tightly when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste in a designated, labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Keep the container sealed when not in use.
-
-
Contaminated Labware:
-
Decontaminate non-disposable glassware and equipment by rinsing with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinse solvent as hazardous liquid waste.
-
After decontamination, glassware can be washed according to standard laboratory procedures.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wear appropriate PPE, including respiratory protection if the spill involves a powder.
-
For small spills, use an absorbent material (e.g., vermiculite or sand) to contain the substance.
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
4. Final Disposal:
-
All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound in a research setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
This guide provides a framework for the safe disposal of this compound. It is imperative for all laboratory personnel to be trained on these procedures and to consult with their institution's EHS department for specific guidance and compliance with local, state, and federal regulations. By adhering to these protocols, researchers can mitigate risks and ensure a safe and responsible laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
